molecular formula C8H8BrFO B135417 4-(Bromomethyl)-1-fluoro-2-methoxybenzene CAS No. 141080-73-1

4-(Bromomethyl)-1-fluoro-2-methoxybenzene

Cat. No.: B135417
CAS No.: 141080-73-1
M. Wt: 219.05 g/mol
InChI Key: XRLJROQMXLOJFO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-fluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(bromomethyl)-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLJROQMXLOJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591988
Record name 4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141080-73-1
Record name 4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methoxybenzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-1-fluoro-2-methoxybenzene (CAS: 141080-73-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-(Bromomethyl)-1-fluoro-2-methoxybenzene is limited. This guide has been compiled using information on structurally related compounds, established chemical principles, and predicted data. All predicted data should be used for reference purposes only and validated experimentally.

Introduction

This compound is a substituted aromatic compound that serves as a valuable building block in organic synthesis. Its utility is primarily derived from the presence of a reactive benzylic bromide, which allows for the facile introduction of the 4-fluoro-3-methoxybenzyl moiety into a wide range of molecules. The strategic incorporation of fluorine and methoxy groups is a common practice in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the known and predicted properties, synthesis, reactivity, and potential applications of this compound.

Chemical and Physical Properties

PropertyValue
CAS Number 141080-73-1
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
IUPAC Name This compound
Synonyms 4-Fluoro-3-methoxybenzyl bromide
Appearance Likely a colorless to pale yellow liquid or solid[1]
Boiling Point No data available. (Isomer 4-(Bromomethyl)-2-fluoro-1-methoxybenzene: ~245.1 °C at 760 mmHg)
Melting Point No data available.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water.

Synthesis and Reactivity

The most plausible synthetic route to this compound is via the radical bromination of its toluene precursor, 4-fluoro-3-methoxytoluene.

Proposed Synthetic Workflow

G start 4-Fluoro-3-methoxytoluene reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN or BPO) Non-polar Solvent (e.g., CCl₄ or cyclohexane) start->reagents 1. conditions Reflux or UV irradiation reagents->conditions 2. workup Filtration Aqueous Wash Drying conditions->workup 3. purification Column Chromatography or Distillation workup->purification 4. product This compound purification->product 5.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: A Representative Procedure for Benzylic Bromination

This is a general protocol and may require optimization for the specific substrate.

Materials:

  • 4-Fluoro-3-methoxytoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a safer alternative like cyclohexane or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methoxytoluene (1.0 equivalent) in the chosen non-polar solvent.

  • Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN, ~0.02 equivalents).

  • Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the solvent.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound.

Reactivity

The primary site of reactivity in this compound is the benzylic carbon-bromine bond. The benzylic position is activated towards nucleophilic substitution reactions (SN1 and SN2). The presence of the electron-donating methoxy group can further stabilize a potential benzylic carbocation intermediate, favoring an SN1 pathway, while the electron-withdrawing fluorine atom has a modest deactivating effect.

G reactant This compound product Substituted Product reactant->product nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Bromide ion (Br⁻) product->leaving_group

Caption: General scheme for the nucleophilic substitution of this compound.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.15d1HAr-H
~6.95dd1HAr-H
~6.85d1HAr-H
4.50s2H-CH₂Br
3.85s3H-OCH₃
Predicted ¹³C NMR Spectrum
Chemical Shift (ppm)Assignment
~155 (d, J ≈ 245 Hz)C-F
~148C-OCH₃
~128Ar-C
~125Ar-C
~115 (d, J ≈ 20 Hz)Ar-C
~112Ar-C
~56-OCH₃
~32-CH₂Br
Predicted Mass Spectrum
m/zInterpretation
218/220[M]⁺ (presence of Br isotopes)
139[M-Br]⁺
109[M-Br-OCH₂]⁺

Applications in Drug Development

Substituted benzyl halides are fundamental building blocks in medicinal chemistry. The 4-fluoro-3-methoxybenzyl moiety can be incorporated into lead compounds to modulate their biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its position on the aromatic ring can influence the overall conformation and electronic properties of the molecule, which can be crucial for target engagement.

G building_block 4-(Bromomethyl)-1-fluoro- 2-methoxybenzene drug_candidate Drug Candidate with Enhanced Properties building_block->drug_candidate scaffold Lead Compound Scaffold scaffold->drug_candidate properties Improved: - Metabolic Stability - Binding Affinity - Lipophilicity drug_candidate->properties

Caption: Conceptual role of this compound in drug design.

While specific examples of drugs synthesized using this particular building block are not prominent in the literature, its structural motifs are present in various classes of therapeutic agents, suggesting its potential utility in the development of novel pharmaceuticals.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. Based on the data for related benzyl bromides, the following hazards are anticipated:

HazardPrecaution
Corrosive Causes severe skin burns and eye damage.
Lachrymator Causes irritation to the eyes and respiratory tract.
Toxic if inhaled May be harmful if inhaled.
Irritant May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors.

  • Prevent contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

References

Physicochemical properties of 4-(bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-(bromomethyl)-1-fluoro-2-methoxybenzene, a key intermediate in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrFO.[1][2][3] Its molecular weight is 219.05 g/mol .[1][2][3] The presence of a reactive bromomethyl group, a fluorine atom, and a methoxy group on the benzene ring imparts distinct chemical characteristics, making it a valuable building block for the introduction of the 4-fluoro-3-methoxyphenyl moiety into more complex molecules. The fluorine atom can enhance lipophilicity and metabolic stability, while the methoxy group influences the compound's electronic properties and reactivity.[4]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 141080-73-1[1][3][5][6]
Molecular Formula C₈H₈BrFO[1][2][3]
Molecular Weight 219.05 g/mol [1][2][3]
Boiling Point 252.3 °C at 760 mmHg[7]
Appearance Colorless to pale yellow liquid or solid[4]
Solubility Soluble in common organic solvents like ethanol and dichloromethane; Insoluble in water.[4]

Synthesis and Purification

The primary synthetic route to this compound involves the free-radical bromination of the corresponding toluene precursor, 4-fluoro-3-methoxytoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or cyclohexane.[8]

Experimental Protocol: Synthesis

A general procedure for the synthesis is as follows:

  • To a solution of 4-fluoro-3-methoxytoluene (1.0 equivalent) in a suitable non-polar solvent, N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) are added.[8]

  • The reaction mixture is heated to reflux and the progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[8]

  • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.[8]

  • The filtrate is then washed with an aqueous solution of sodium bicarbonate or sodium thiosulfate to remove any unreacted bromine and hydrogen bromide.[8]

  • The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[8]

Experimental Protocol: Purification

The crude this compound can be purified by either recrystallization or column chromatography on silica gel.[8] The choice of purification method depends on the physical state of the crude product and the nature of the impurities.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start 4-Fluoro-3-methoxytoluene reaction Free-Radical Bromination start->reaction reactants NBS, Radical Initiator (e.g., AIBN) reactants->reaction crude_product Crude this compound reaction->crude_product filtration Filtration (remove succinimide) crude_product->filtration washing Aqueous Wash (NaHCO₃ / Na₂S₂O₃) filtration->washing drying Drying (anhydrous MgSO₄/Na₂SO₄) washing->drying concentration Solvent Removal (reduced pressure) drying->concentration final_purification Recrystallization or Column Chromatography concentration->final_purification pure_product Pure this compound final_purification->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Reactivity and Stability

The primary site of reactivity in this compound is the benzylic bromide. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[4] This reactivity allows for the facile introduction of the 4-fluoro-3-methoxybenzyl moiety into a wide range of molecules, including amines, alcohols, thiols, and carbanions.

The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames. It is recommended to keep it in a tightly sealed container to prevent moisture ingress and evaporation. The compound should be stored separately from strong oxidizing agents and reactive chemicals to avoid potential hazardous reactions.[4]

Spectroscopic Data

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of 4.4-4.7 ppm. The methoxy group protons (-OCH₃) would appear as a singlet around 3.8-4.0 ppm. The aromatic protons would exhibit complex splitting patterns due to fluorine-proton and proton-proton coupling.

  • ¹³C NMR: The carbon nuclear magnetic resonance (¹³C NMR) spectrum would show a signal for the benzylic carbon (-CH₂Br) around 30-35 ppm. The methoxy carbon would be observed around 55-60 ppm. The aromatic carbons would appear in the range of 100-160 ppm, with their chemical shifts and splitting patterns influenced by the fluorine and methoxy substituents.

  • FTIR: The Fourier-transform infrared (FTIR) spectrum would likely display characteristic C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the ether linkage, and a C-Br stretching band.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the direct biological activity or involvement in signaling pathways of this compound itself. Its primary role in drug discovery and development is as a synthetic intermediate for the preparation of more complex, biologically active molecules. The introduction of the fluoromethoxy-substituted phenyl ring can modulate the pharmacological properties of a lead compound.

G compound This compound intermediate Key Synthetic Intermediate compound->intermediate utilized as drug_discovery Drug Discovery & Development intermediate->drug_discovery in biologically_active Biologically Active Molecules drug_discovery->biologically_active leads to

Caption: Role of this compound in drug discovery.

References

Technical Guide: GHS Hazard Classification of 4-(bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Globally Harmonized System (GHS) of Classification and Labelling for the chemical compound 4-(bromomethyl)-1-fluoro-2-methoxybenzene (CAS No. 141080-73-1). This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who may handle or synthesize this compound.

GHS Hazard Classification

Based on available Safety Data Sheets (SDS), this compound is classified as Skin Corrosion, Sub-category 1B . This classification indicates that the substance causes irreversible skin damage after an exposure of up to 4 hours.

The following table summarizes the GHS classification elements for this compound.

GHS Classification ElementDescription
Hazard Class Skin Corrosion/Irritation
Hazard Category Category 1B
Pictogram
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage.
Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501

Experimental Protocol for Skin Corrosion Assessment

The determination of a substance's potential to cause skin corrosion is typically performed using standardized in vitro methods to avoid animal testing. The most relevant and widely accepted protocol is the OECD Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method . This method is based on the principle that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying layers of skin cells.

Methodology of OECD Guideline 431

The following is a detailed description of the experimental protocol:

  • Test System: The assay utilizes a three-dimensional Reconstructed Human Epidermis (RhE) model. This model consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis, complete with a functional stratum corneum.

  • Procedure:

    • The test chemical is applied topically to the surface of the RhE tissue.

    • The exposure duration is a critical factor in sub-categorizing corrosive materials. For the initial assessment of corrosivity, a 3-minute and a 1-hour exposure time are typically used.

    • Following the exposure period, the test chemical is carefully washed from the tissue surface.

    • The tissues are then transferred to a fresh medium and incubated for a post-exposure period to allow for the expression of cytotoxic effects.

  • Viability Assessment:

    • Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to a blue formazan product by mitochondrial dehydrogenases in viable cells.

    • The amount of formazan produced is proportional to the number of viable cells. The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.

    • The cell viability of the treated tissues is expressed as a percentage of the viability of negative control tissues (treated with a non-corrosive substance like sterile water or phosphate-buffered saline).

  • Classification Criteria: The classification of the substance is based on the cell viability data at different exposure times. According to OECD TG 431, the criteria are as follows:

    • Corrosive Sub-category 1A: If the mean tissue viability after a 3-minute exposure is less than 50%.

    • Corrosive (Sub-categories 1B & 1C): If the mean tissue viability after a 3-minute exposure is greater than or equal to 50%, a second test is performed with a 1-hour exposure. If the viability after 1 hour is less than 15%, the substance is classified as corrosive.

    • Non-corrosive: If the mean tissue viability after a 1-hour exposure is greater than or equal to 15%.

The classification of this compound as Sub-category 1B suggests that in an OECD 431 test, the substance likely resulted in cell viability of ≥ 50% after a 3-minute exposure and < 15% after a 1-hour exposure.

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the public domain regarding the signaling pathways that are directly affected by this compound. As a corrosive substance, its primary mechanism of action at the cellular level is likely non-specific and involves the disruption of cell membranes, denaturation of proteins, and induction of necrosis and apoptosis in exposed tissues. For drug development professionals, it is important to consider that the reactivity of the bromomethyl group makes this compound a potential alkylating agent, which could lead to interactions with various biological macromolecules. However, without specific studies, any discussion of targeted signaling pathway disruption would be speculative.

Visualizations

GHS Classification Workflow for Skin Corrosivity

The following diagram illustrates the logical workflow for classifying a substance according to its skin corrosion potential based on the GHS framework.

GHS_Classification_Workflow substance Test Substance: This compound ghs_classification GHS Hazard Classification substance->ghs_classification hazard_id Hazard Identification ghs_classification->hazard_id skin_corrosion Skin Corrosion/Irritation hazard_id->skin_corrosion category_1 Category 1 (Corrosive) skin_corrosion->category_1 sub_category Sub-categorization category_1->sub_category sub_1a Sub-category 1A sub_category->sub_1a Severe sub_1b Sub-category 1B sub_category->sub_1b Moderate sub_1c Sub-category 1C sub_category->sub_1c Mild final_classification Final Classification: Skin Corrosion, Sub-category 1B sub_1b->final_classification OECD_431_Workflow start Start: Receive Test Substance prepare_rhe Prepare Reconstructed Human Epidermis (RhE) Tissues start->prepare_rhe apply_substance Topical Application of This compound prepare_rhe->apply_substance exposure Exposure (e.g., 3 min and 1 hr) apply_substance->exposure wash Wash Tissues exposure->wash post_incubation Post-Exposure Incubation wash->post_incubation mtt_assay MTT Assay for Cell Viability post_incubation->mtt_assay data_analysis Data Analysis: Calculate % Viability mtt_assay->data_analysis classification Classify According to GHS Criteria data_analysis->classification

A Comprehensive Technical Guide to the Safe Handling and Storage of 4-(bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling and storage procedures for 4-(bromomethyl)-1-fluoro-2-methoxybenzene (CAS No: 141080-73-1). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research and development activities. This document outlines the hazards, necessary precautions, and detailed protocols for the use of this reactive chemical intermediate.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. It is classified as a substance that causes severe skin burns and eye damage.[1][2] Inhalation may cause respiratory irritation.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2]

Signal Word: Danger[1][2]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is provided in the table below. This information is essential for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource
Molecular Formula C8H8BrFO[1]
Molecular Weight 219.05 g/mol [1]
CAS Number 141080-73-1[1]
Appearance Colorless to light yellow liquid[3]
Boiling Point ~195 - 200 °C[3]
Solubility in Water Insoluble[3]
Solubility in Organic Solvents Soluble in common organic solvents (e.g., ethanol, dichloromethane)[3]

Safe Handling Procedures

Due to its corrosive nature, all handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Appropriate personal protective equipment (PPE) must be worn at all times to prevent skin and eye contact.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1][2]

  • Respiratory Protection: If working outside of a fume hood or if vapors are not adequately controlled, use a NIOSH-approved respirator with an organic vapor cartridge.[4]

Engineering Controls
  • Work in a well-ventilated laboratory.

  • Use a certified chemical fume hood for all procedures involving the handling of this compound.[2]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed container for proper disposal. Do not allow the chemical to enter drains or waterways.

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Keep containers tightly closed to prevent exposure to moisture and air.[2][3]

  • Store away from heat, sparks, and open flames.[2][3]

  • The compound should be stored locked up.[1][2]

Chemical Incompatibilities

To prevent hazardous reactions, this compound should be stored separately from the following materials:

  • Strong oxidizing agents[2][3]

  • Strong bases[5]

  • Alcohols[4]

  • Amines[4]

  • Metals[4]

Experimental Protocol: O-Alkylation of a Phenol

The following is a representative experimental protocol for the O-alkylation of a phenol using this compound. This reaction is a common application for this type of benzyl bromide derivative.

Materials:

  • Phenol (or a substituted phenol)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Begin stirring the mixture at room temperature.

  • In a separate container, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous acetone.

  • Add the solution of this compound dropwise to the stirring suspension of the phenol and potassium carbonate.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety and chemical relationship concepts for working with this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->DonPPE PrepareHood Prepare Chemical Fume Hood DonPPE->PrepareHood Dispense Dispense Chemical in Hood PrepareHood->Dispense Reaction Perform Reaction Dispense->Reaction Spill Spill Dispense->Spill Exposure Personal Exposure Dispense->Exposure Workup Conduct Aqueous Workup Reaction->Workup CleanGlassware Clean Glassware Workup->CleanGlassware StoreChemical Store in Cool, Dry, Well-Ventilated Area Workup->StoreChemical DisposeWaste Dispose of Waste Properly CleanGlassware->DisposeWaste Evacuate Evacuate Area Spill->Evacuate UseShower Use Safety Shower/Eyewash Exposure->UseShower Absorb Absorb with Inert Material Evacuate->Absorb Decontaminate Decontaminate Area Absorb->Decontaminate Decontaminate->DisposeWaste SeekMedical Seek Immediate Medical Attention UseShower->SeekMedical

Caption: Safe handling workflow for this compound.

ChemicalIncompatibilities cluster_incompatible Incompatible Materials Target 4-(bromomethyl)-1-fluoro- 2-methoxybenzene Oxidizers Strong Oxidizing Agents Target->Oxidizers Hazardous Reaction Bases Strong Bases Target->Bases Hazardous Reaction Alcohols Alcohols Target->Alcohols Hazardous Reaction Amines Amines Target->Amines Hazardous Reaction Metals Metals Target->Metals Hazardous Reaction

Caption: Chemical incompatibilities of this compound.

References

Reactivity Profile of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromomethyl group in 4-(bromomethyl)-1-fluoro-2-methoxybenzene. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other functional molecules. Its reactivity is primarily dictated by the benzylic bromide, which is susceptible to a variety of nucleophilic substitution reactions. The presence of fluoro and methoxy substituents on the aromatic ring electronically influences the reaction rates and pathways. This document outlines the theoretical basis for its reactivity, discusses common transformation, provides representative experimental protocols, and summarizes key data.

Introduction

This compound is a substituted toluene derivative featuring a highly reactive bromomethyl group. This functional group serves as a key handle for introducing the 4-fluoro-2-methoxyphenylmethyl moiety into a wide range of molecular scaffolds. The strategic placement of a fluorine atom and a methoxy group on the benzene ring modulates the electronic properties of the molecule, thereby influencing the reactivity of the benzylic C-Br bond. Understanding this reactivity profile is crucial for its effective utilization in multi-step synthetic sequences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 141080-73-1
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Appearance Not available in literature
Boiling Point Not available in literature
Melting Point Not available in literature
Solubility Expected to be soluble in common organic solvents

Reactivity Profile of the Bromomethyl Group

The core reactivity of this compound is centered on the bromomethyl group, which is a benzylic halide. Benzylic halides are known to be highly reactive in nucleophilic substitution reactions due to the ability of the adjacent benzene ring to stabilize the transition state and any potential carbocation intermediate through resonance.

Electronic Effects of Substituents

The reactivity of the bromomethyl group is modulated by the electronic effects of the fluoro and methoxy substituents on the aromatic ring:

  • Methoxy Group (-OCH₃): Located at the ortho position to the bromomethyl group, the methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect is generally dominant, leading to an increase in electron density in the benzene ring, which can help stabilize the transition states of both Sₙ1 and Sₙ2 reactions.

  • Fluoro Group (-F): Positioned meta to the bromomethyl group, the fluorine atom is highly electronegative and thus strongly electron-withdrawing through induction (-I effect). It also possesses a weak electron-donating resonance effect (+R effect). For a meta substituent, the inductive effect typically outweighs the resonance effect. This electron-withdrawing nature can slightly destabilize a developing positive charge in an Sₙ1-like transition state.

The combined electronic influence of these substituents suggests a nuanced reactivity profile. The electron-donating methoxy group is expected to enhance the overall reactivity of the benzylic bromide compared to unsubstituted benzyl bromide.

Nucleophilic Substitution Reactions

The bromomethyl group readily undergoes nucleophilic substitution reactions with a wide variety of nucleophiles. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination of both, depending on the reaction conditions (nucleophile strength, solvent, temperature). Given that it is a primary benzylic halide, the Sₙ2 pathway is generally favored with strong nucleophiles.

A general workflow for a typical nucleophilic substitution reaction is depicted below:

G General Experimental Workflow for Nucleophilic Substitution sub 4-(bromomethyl)-1-fluoro- 2-methoxybenzene react Reaction Mixture sub->react nuc Nucleophile nuc->react solv Solvent solv->react base Base (if required) base->react workup Aqueous Workup & Extraction react->workup Reaction Completion purify Purification (e.g., Chromatography) workup->purify prod Substituted Product purify->prod

Caption: General experimental workflow for nucleophilic substitution.

Common nucleophilic substitution reactions involving this compound are summarized in the following diagram:

G Key Nucleophilic Substitution Reactions start 4-(bromomethyl)-1-fluoro- 2-methoxybenzene sub_alc Ether Synthesis (Williamson) start->sub_alc RO⁻ sub_amine Amine Alkylation start->sub_amine R₂NH sub_ester Esterification start->sub_ester RCOO⁻ sub_cyanide Cyanation start->sub_cyanide CN⁻ sub_azide Azidation start->sub_azide N₃⁻ prod_alc Aryl Ether sub_alc->prod_alc prod_amine Substituted Amine sub_amine->prod_amine prod_ester Ester sub_ester->prod_ester prod_cyanide Nitrile sub_cyanide->prod_cyanide prod_azide Azide sub_azide->prod_azide

Caption: Key nucleophilic substitution reactions.

Quantitative Data

While specific yields are reaction-dependent, high conversions are generally expected for the reaction of this activated benzylic bromide with a range of strong nucleophiles under appropriate conditions. Representative yields for analogous reactions with similar benzylic bromides are often reported in the high 80s to 90s percentage range.

Experimental Protocols

The following are generalized experimental protocols for common nucleophilic substitution reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

General Protocol for Williamson Ether Synthesis

This procedure outlines the synthesis of an ether by reacting this compound with an alcohol in the presence of a base.

  • Reaction Setup: To a solution of the alcohol (1.0-1.2 equivalents) in a suitable aprotic polar solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for N-Alkylation of Amines

This protocol describes the reaction with a primary or secondary amine to form a secondary or tertiary amine, respectively.

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0-2.0 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or triethylamine (Et₃N, 1.5-2.0 equivalents) in a polar aprotic solvent like acetonitrile or DMF.

  • Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, filter off any inorganic salts, and concentrate the filtrate. Alternatively, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the organic extract with water and brine, dry over an anhydrous drying agent, and remove the solvent in vacuo. The desired product can be purified by column chromatography or crystallization.

General Protocol for Esterification with a Carboxylate Salt

This method is suitable for the formation of an ester from the corresponding carboxylic acid salt.

  • Salt Formation (if necessary): If starting from the carboxylic acid, neutralize it with a suitable base (e.g., sodium hydroxide or potassium carbonate) in a solvent like ethanol or DMF to form the carboxylate salt in situ.

  • Reaction Setup: To a solution or suspension of the carboxylate salt (1.0-1.2 equivalents) in a polar aprotic solvent (e.g., DMF or DMSO), add this compound (1.0 equivalent).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) for several hours until the starting material is consumed, as indicated by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.

Conclusion

This compound is a versatile synthetic intermediate with a highly reactive bromomethyl group. Its reactivity is enhanced by the presence of an ortho-methoxy group, making it an excellent substrate for a variety of nucleophilic substitution reactions. This guide provides a foundational understanding of its reactivity profile and offers practical, albeit generalized, experimental guidance for its application in organic synthesis. Researchers and drug development professionals can leverage this information for the efficient construction of complex molecules bearing the 4-fluoro-2-methoxyphenylmethyl moiety. Further experimental studies are warranted to quantify the kinetic parameters of its key reactions.

An In-depth Technical Guide to 4-(bromomethyl)-1-fluoro-2-methoxybenzene: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-1-fluoro-2-methoxybenzene is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromomethyl group, a fluorine atom, and a methoxy group, make it a versatile building block for the introduction of the 4-fluoro-2-methoxyphenyl moiety into complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its critical role in the development of novel therapeutics, particularly in the realm of oncology.

Molecular Structure and Properties

This compound is a derivative of benzene with three different functional groups attached. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the aromatic ring and the benzylic bromide.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its isomers, as their properties can differ significantly.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 141080-73-1[1]
Molecular Formula C₈H₈BrFO[1]
Molecular Weight 219.05 g/mol [1]
Melting Point 44-46 °C[2]
Boiling Point 245.1 °C at 760 mmHg[2]
Density 1.488 g/cm³[2]
Spectral Data

While specific spectral data was not available in the immediate search results, typical analytical techniques for characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic shifts for the aromatic protons, the methoxy group protons, and the benzylic methylene protons. ¹³C NMR would provide information on the carbon skeleton.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of C-H (aromatic and aliphatic), C-O, C-F, and C-Br bonds.

Synthesis and Reactivity

The most common laboratory-scale synthesis of this compound involves the free-radical bromination of the corresponding toluene derivative.

Experimental Protocol: Synthesis of this compound

Reaction: Free-radical bromination of 2-fluoro-4-methoxytoluene.

Materials:

  • 2-Fluoro-4-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Anhydrous carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add 2-fluoro-4-methoxytoluene (1.0 equivalent).

  • Add a sufficient amount of anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-Bromosuccinimide (1.05 - 1.1 equivalents) to the solution.

  • Add a catalytic amount of AIBN (e.g., 0.02 equivalents).

  • Purge the flask with an inert gas for several minutes.

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) under the inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed (typically within a few hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carbon tetrachloride is a hazardous solvent and should be handled with extreme care. Safer alternatives should be considered if possible.

  • NBS is a lachrymator and should be handled carefully.

Applications in Drug Development

The unique substitution pattern of this compound makes it a valuable synthon in the pharmaceutical industry. The introduction of a fluorine atom into a drug molecule can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile.

Role in the Synthesis of IAP Antagonists

A prominent application of this compound is in the synthesis of small-molecule Inhibitor of Apoptosis (IAP) protein antagonists. IAPs are a family of proteins that are overexpressed in many cancer cells, leading to resistance to apoptosis (programmed cell death). By inhibiting IAPs, these antagonists can restore the natural apoptotic pathways in cancer cells, making them a promising class of anti-cancer agents.

The 4-fluoro-2-methoxybenzyl moiety, introduced using this compound, is a key structural component of several potent IAP inhibitors.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the simplified signaling pathway of IAP antagonists in inducing apoptosis in cancer cells.

IAP_Antagonist_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases SMAC/Diablo SMAC/Diablo Mitochondrion->SMAC/Diablo Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes IAP Antagonist IAP Antagonist IAPs (XIAP, cIAP1/2) IAPs (XIAP, cIAP1/2) IAP Antagonist->IAPs (XIAP, cIAP1/2) Inhibits IAPs (XIAP, cIAP1/2)->Caspase-8 Inhibits IAPs (XIAP, cIAP1/2)->Caspase-9 Inhibits IAPs (XIAP, cIAP1/2)->Caspase-3 Inhibits SMAC/Diablo->IAPs (XIAP, cIAP1/2) Inhibits (Endogenous)

Figure 1: Mechanism of action of IAP antagonists.

IAP antagonists, which can be synthesized using this compound, function as mimics of the endogenous IAP inhibitor, SMAC/Diablo.[3][4][5] By binding to IAPs, these antagonists prevent them from inhibiting caspases (such as caspase-3, -8, and -9).[3][4][5] This leads to the activation of the caspase cascade, ultimately resulting in apoptotic cell death.[4] IAP antagonists can sensitize cancer cells to both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[4]

Safety and Handling

This compound is a corrosive material and should be handled with care.[6][7] It can cause severe skin burns and eye damage.[7] It is essential to use this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment.[6][7] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[7][8] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][7][8][9]

Conclusion

This compound is a key intermediate in organic synthesis with significant applications in drug discovery. Its ability to introduce a fluorinated phenyl moiety makes it a valuable tool for medicinal chemists seeking to improve the pharmacological properties of drug candidates. The successful application of this building block in the development of IAP antagonists for cancer therapy highlights its importance in the ongoing search for more effective treatments for life-threatening diseases. Researchers and scientists working with this compound should be familiar with its properties, synthesis, and safe handling procedures to fully leverage its potential in their research and development endeavors.

References

Key identifiers and synonyms for 4-(bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

4-(bromomethyl)-1-fluoro-2-methoxybenzene is a key aromatic building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group, makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics.

Key Identifiers

A comprehensive list of identifiers for this compound is provided below to facilitate its unambiguous identification in chemical databases and literature.

IdentifierValue
CAS Number 141080-73-1[1][2][3]
Molecular Formula C₈H₈BrFO[1][2][3]
Molecular Weight 219.05 g/mol [1][2][3]
IUPAC Name This compound
Synonyms 3-Methoxy-4-fluorobenzyl bromide
InChI InChI=1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
InChIKey XRLJROQMXLOJFO-UHFFFAOYSA-N
SMILES COc1cc(CBr)ccc1F
Physicochemical Data
PropertyEstimated Value
Appearance Colorless to pale yellow liquid or solid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate). Insoluble in water.

Synthesis and Experimental Protocols

The most common and established method for the synthesis of this compound is the free-radical bromination of the corresponding methyl-substituted precursor, 4-fluoro-2-methoxytoluene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Synthetic Workflow

The overall synthetic strategy involves a single-step conversion of the commercially available 4-fluoro-2-methoxytoluene to the desired product.

Synthesis_Workflow start 4-Fluoro-2-methoxytoluene reagents NBS, Radical Initiator (AIBN) Non-polar solvent (e.g., CCl₄) Heat/UV light start->reagents Reacts with product This compound reagents->product to yield

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Free-Radical Bromination

This protocol is a representative procedure for the benzylic bromination of 4-fluoro-2-methoxytoluene.

Materials:

  • 4-fluoro-2-methoxytoluene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (use of safer alternatives to CCl₄ is recommended)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-2-methoxytoluene (1.0 equivalent) in the chosen non-polar solvent.

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN (approximately 0.02 equivalents) to the solution.

  • Initiation: Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This typically takes 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the solvent.

    • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Role in Drug Development: A Key Building Block for IAP Inhibitors

This compound serves as a crucial building block for the synthesis of small-molecule Inhibitor of Apoptosis (IAP) protein antagonists, also known as SMAC mimetics. These compounds are a promising class of anti-cancer agents that function by promoting programmed cell death (apoptosis) in tumor cells.

IAP Signaling Pathway and Mechanism of Action of SMAC Mimetics

Inhibitor of Apoptosis (IAP) proteins, such as cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells, leading to the suppression of apoptosis and promoting tumor survival. These proteins exert their anti-apoptotic effects by binding to and inhibiting caspases, the key executioner enzymes of apoptosis.

The endogenous protein SMAC/Diablo, released from the mitochondria during apoptosis, antagonizes IAPs by binding to their Baculoviral IAP Repeat (BIR) domains, thereby liberating caspases to initiate cell death. SMAC mimetics are designed to mimic the action of the N-terminal tetrapeptide of SMAC.

IAP_Signaling_Pathway cluster_IAP IAP Proteins (cIAP1, cIAP2, XIAP) cluster_Caspase Apoptosis Cascade IAP IAP (BIR domains) Caspase Caspases IAP->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Executes SMAC_mimetic SMAC Mimetic (derived from 4-(bromomethyl)-1-fluoro- 2-methoxybenzene) SMAC_mimetic->IAP Binds to BIR domain & Inhibits IAP

Caption: IAP signaling pathway and the mechanism of SMAC mimetics.

Synthesis of IAP Inhibitors

The 4-fluoro-2-methoxybenzyl moiety, introduced via this compound, is a key structural component in several potent IAP inhibitors. The bromomethyl group allows for the facile attachment of this fragment to a core scaffold through nucleophilic substitution reactions. The fluorine and methoxy substituents on the aromatic ring can enhance the binding affinity of the inhibitor to the BIR domains of IAPs and improve its pharmacokinetic properties.

Spectral Data

Experimentally obtained spectral data for this compound is not widely available in public databases. The following tables provide predicted and representative spectral data based on its chemical structure.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.3m3HAromatic protons
4.45s2H-CH₂Br
3.85s3H-OCH₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~150-160 (d, J ≈ 245 Hz)C-F
~145-155C-OCH₃
~110-130Aromatic C-H and C-Br
~55-60-OCH₃
~30-35-CH₂Br
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
~3000-3100Aromatic C-H stretch
~2850-2960Aliphatic C-H stretch (-CH₃, -CH₂)
~1500-1600Aromatic C=C stretch
~1250C-O-C stretch (aryl ether)
~1000-1100C-F stretch
~600-700C-Br stretch
Mass Spectrometry (MS)
m/zAssignment
218/220[M]⁺ (Molecular ion peak, bromine isotope pattern)
139[M - Br]⁺
109[M - Br - OCH₂]⁺

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Do not breathe dust/fume/gas/mist/vapors/spray.

    • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store locked up in a well-ventilated place.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

References

Incompatible Materials with 4-(Bromomethyl)-1-fluoro-2-methoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the material incompatibilities of 4-(bromomethyl)-1-fluoro-2-methoxybenzene, a key building block in pharmaceutical and materials science research. Understanding the reactivity and degradation pathways of this halogenated aromatic compound is critical for ensuring laboratory safety, maintaining reagent integrity, and designing robust synthetic protocols. This document details the hazardous reactions with strong bases, oxidizing agents, nucleophiles such as alcohols and amines, and reactive metals. It outlines the primary degradation pathways, potential byproducts, and provides standardized experimental protocols for assessing chemical compatibility.

Introduction

This compound is a versatile reagent characterized by its reactive benzylic bromide functional group. This reactivity, while advantageous for synthetic transformations, also predisposes the molecule to degradation and hazardous reactions when in contact with incompatible materials. This guide serves as an essential resource for professionals working with this compound, offering detailed insights into its chemical stability and reactivity profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 141080-73-1[1]
Molecular Formula C₈H₈BrFO[1]
Molecular Weight 219.05 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 58-62 °C
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.

Incompatible Materials and Degradation Pathways

The primary reactive center of this compound is the benzylic carbon atom, which is susceptible to nucleophilic attack. This reactivity is the root cause of its incompatibility with a range of common laboratory reagents.

Strong Bases

Strong bases, such as alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and alkoxides, readily react with this compound. The primary degradation pathway is a nucleophilic substitution reaction (SN1 or SN2 mechanism), leading to the formation of the corresponding benzyl alcohol.[2][3][4] In the presence of alkoxides, ether formation can also occur. These reactions are typically rapid and can be exothermic.

Degradation Products:

  • (4-Fluoro-2-methoxyphenyl)methanol

  • Corresponding ethers (in the presence of alkoxides)

  • Hydrobromic acid (neutralized by the excess base)

G This compound This compound Degradation Product Degradation Product This compound->Degradation Product Nucleophilic Substitution Strong Base (e.g., NaOH) Strong Base (e.g., NaOH) Strong Base (e.g., NaOH)->Degradation Product (4-Fluoro-2-methoxyphenyl)methanol (4-Fluoro-2-methoxyphenyl)methanol Degradation Product->(4-Fluoro-2-methoxyphenyl)methanol

Figure 1: Reaction pathway with strong bases.

Strong Oxidizing Agents

Strong oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid, and hydrogen peroxide with a catalyst, can aggressively degrade this compound.[5][6][7] The benzylic carbon is oxidized to a carboxylic acid, leading to the formation of 4-fluoro-2-methoxybenzoic acid. This reaction can be highly exothermic and may produce hazardous byproducts depending on the reaction conditions.

Degradation Products:

  • 4-Fluoro-2-methoxybenzoic acid

  • Reduced form of the oxidizing agent (e.g., MnO₂)

G This compound This compound Degradation Product Degradation Product This compound->Degradation Product Oxidation Strong Oxidizing Agent (e.g., KMnO4) Strong Oxidizing Agent (e.g., KMnO4) Strong Oxidizing Agent (e.g., KMnO4)->Degradation Product 4-Fluoro-2-methoxybenzoic acid 4-Fluoro-2-methoxybenzoic acid Degradation Product->4-Fluoro-2-methoxybenzoic acid

Figure 2: Reaction pathway with strong oxidizing agents.

Alcohols and Amines

Alcohols and amines are nucleophiles that can react with this compound, particularly at elevated temperatures or in the presence of a base. These reactions are nucleophilic substitutions at the benzylic carbon. With alcohols, this leads to the formation of ethers (solvolysis). With primary and secondary amines, it results in the formation of the corresponding secondary and tertiary amines, respectively.[8][9] These reactions can lead to a complex mixture of products if not controlled.

Degradation Products:

  • With Alcohols: 4-((alkoxy)methyl)-1-fluoro-2-methoxybenzene

  • With Amines: N-((4-fluoro-2-methoxyphenyl)methyl)amine (and further alkylated products)

G cluster_0 Reaction with Alcohols cluster_1 Reaction with Amines 4-(bromomethyl)-1-fluoro-2-methoxybenzene_alc This compound Ether Product 4-((alkoxy)methyl)-1-fluoro-2-methoxybenzene 4-(bromomethyl)-1-fluoro-2-methoxybenzene_alc->Ether Product Solvolysis Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Ether Product 4-(bromomethyl)-1-fluoro-2-methoxybenzene_amine This compound Amine Product N-((4-fluoro-2-methoxyphenyl)methyl)amine 4-(bromomethyl)-1-fluoro-2-methoxybenzene_amine->Amine Product Aminolysis Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amine Product

Figure 3: Reaction pathways with alcohols and amines.

Reactive Metals

Reactive metals, such as sodium, potassium, magnesium, and zinc, can react with this compound. The reaction with sodium is a classic example of a Wurtz coupling reaction, which leads to the formation of a carbon-carbon bond between two benzyl fragments, resulting in a dimeric product.[10][11][12] These reactions are often vigorous and can be hazardous if not performed under controlled conditions.

Degradation Products:

  • 1,2-bis(4-fluoro-2-methoxyphenyl)ethane

  • Metal bromide salt

G This compound This compound Coupling Product Coupling Product This compound->Coupling Product Wurtz Coupling Reactive Metal (e.g., Na) Reactive Metal (e.g., Na) Reactive Metal (e.g., Na)->Coupling Product 1,2-bis(4-fluoro-2-methoxyphenyl)ethane 1,2-bis(4-fluoro-2-methoxyphenyl)ethane Coupling Product->1,2-bis(4-fluoro-2-methoxyphenyl)ethane

Figure 4: Reaction pathway with reactive metals.

Summary of Incompatible Materials

The following table summarizes the classes of incompatible materials and the potential hazards associated with their interaction with this compound.

Incompatible Material ClassPotential HazardPrimary Degradation Products
Strong Bases (e.g., NaOH, KOH)Exothermic reaction, formation of corrosive byproducts.(4-Fluoro-2-methoxyphenyl)methanol
Strong Oxidizing Agents (e.g., KMnO₄)Vigorous, exothermic reaction, potential for fire.4-Fluoro-2-methoxybenzoic acid
Alcohols Slow degradation, formation of ethers.4-((alkoxy)methyl)-1-fluoro-2-methoxybenzene
Amines Formation of substituted amines, potential for over-alkylation.N-((4-fluoro-2-methoxyphenyl)methyl)amines
Reactive Metals (e.g., Na, Mg, Zn)Vigorous, exothermic reaction, formation of coupled products.1,2-bis(4-fluoro-2-methoxyphenyl)ethane

Experimental Protocols for Compatibility Testing

To ensure the safe handling and storage of this compound, and to assess its compatibility with other materials in a specific application, standardized testing protocols are recommended. The following methodologies are based on established ASTM standards.

Binary Chemical Compatibility Assessment (ASTM E2012)

This protocol is designed to assess the hazards associated with mixing this compound with another chemical.[13][14][15][16][17]

Methodology:

  • Preparation: In a controlled environment (e.g., a fume hood), a small, known amount of this compound is placed in a suitable reaction vessel (e.g., a test tube or a small flask equipped with a magnetic stirrer and a temperature probe).

  • Addition of Test Material: A stoichiometric or slight excess of the material to be tested for compatibility is added slowly to the reaction vessel.

  • Observation: The mixture is observed for any signs of reaction, such as:

    • Temperature change (exotherm or endotherm)

    • Gas evolution

    • Color change

    • Precipitate formation

    • Change in viscosity

  • Analysis: If a reaction is observed, the resulting mixture should be analyzed using appropriate analytical techniques (e.g., GC-MS, NMR, HPLC) to identify the degradation products.

  • Documentation: All observations and analytical data are recorded in a binary chemical compatibility chart.

G cluster_workflow ASTM E2012 Workflow start Start prep Prepare this compound start->prep add Add Test Material prep->add observe Observe for Reaction Signs add->observe reaction Reaction Observed? observe->reaction analyze Analyze Products (GC-MS, NMR) reaction->analyze Yes document Document in Compatibility Chart reaction->document No analyze->document end End document->end

Figure 5: Experimental workflow for binary compatibility testing.

Material Resistance Testing (ASTM D543)

This protocol is used to evaluate the resistance of a solid material (e.g., a polymer used for storage containers or reaction vessels) to this compound.[18][19][20][21][22]

Methodology:

  • Specimen Preparation: Prepare standardized test specimens of the material to be evaluated according to ASTM D543 specifications.

  • Initial Measurements: Measure and record the initial weight, dimensions, and appearance of the test specimens.

  • Exposure: Immerse the test specimens in a solution of this compound in a suitable, inert solvent at a specified temperature and for a defined period.

  • Post-Exposure Evaluation: After the exposure period, remove the specimens, clean them as per the standard, and re-measure their weight, dimensions, and visually inspect for any changes in appearance (e.g., swelling, discoloration, cracking).

  • Mechanical Testing: If required, perform mechanical tests (e.g., tensile strength) on the exposed specimens and compare the results to unexposed control specimens.

  • Reporting: Report the percentage change in weight, dimensions, and any changes in appearance or mechanical properties.

Conclusion

This compound is a reactive compound that requires careful handling and storage. Its incompatibility with strong bases, strong oxidizing agents, alcohols, amines, and reactive metals can lead to degradation of the material and potentially hazardous situations. The information and experimental protocols provided in this guide are intended to promote the safe and effective use of this valuable chemical intermediate in research and development settings. Researchers and scientists are strongly encouraged to perform a thorough risk assessment and compatibility testing before using this compound with any new materials or under novel reaction conditions.

References

Methodological & Application

Synthesis of 4-(bromomethyl)-1-fluoro-2-methoxybenzene using N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the synthesis of 4-(bromomethyl)-1-fluoro-2-methoxybenzene via benzylic bromination of 4-methyl-1-fluoro-2-methoxybenzene. The method employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to its trifunctional nature, incorporating a reactive benzylic bromide, a fluoro group, and a methoxy group. These features allow for diverse subsequent chemical modifications. The synthesis is achieved through a free-radical chain reaction, known as the Wohl-Ziegler bromination, at the benzylic position of the starting toluene derivative.[1][2] N-Bromosuccinimide (NBS) is a convenient and selective reagent for such transformations as it can provide a low, constant concentration of bromine radicals, minimizing side reactions like electrophilic aromatic substitution.[1] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.[3]

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key reagents and reaction parameters for the synthesis of this compound.

ParameterValue
Reagents
Starting Material4-methyl-1-fluoro-2-methoxybenzene
Brominating AgentN-Bromosuccinimide (NBS) (1.05 - 1.1 eq.)
Radical InitiatorAIBN or Benzoyl Peroxide (catalytic)
SolventCarbon tetrachloride (CCl₄) or Acetonitrile
Reaction Conditions
TemperatureReflux (e.g., ~77 °C for CCl₄)
Reaction Time1 - 4 hours (monitor by TLC/GC)
AtmosphereInert (e.g., Nitrogen or Argon)
Expected Outcome
Typical Yield70-90%
Product Information
Molecular FormulaC₈H₈BrFO
Molecular Weight219.05 g/mol

Experimental Protocol

Materials:

  • 4-methyl-1-fluoro-2-methoxybenzene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-1-fluoro-2-methoxybenzene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride).

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (approx. 0.02 eq.) to the solution.

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen). The reaction is typically initiated by the decomposition of AIBN at this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.

    • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of the solvent.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Safety Precautions

N-Bromosuccinimide (NBS) is a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[4] Always handle NBS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7][8] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4] Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be handled with extreme caution in a fume hood. Safer solvent alternatives are recommended.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive initiator, insufficient heat, presence of oxygen.Use fresh initiator, ensure the reaction is at a vigorous reflux, and thoroughly degas the solvent before use.[3]
Di-bromination Excess NBS, prolonged reaction time.Use a controlled amount of NBS (1.0-1.1 eq.) and monitor the reaction closely, stopping it once the starting material is consumed.[3]
Ring Bromination Presence of acid, polar solvent.Use a non-polar solvent and ensure all reagents are pure and free of acidic impurities.[3]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 4-methyl-1-fluoro-2-methoxybenzene in solvent prep2 Add NBS (1.05 eq) and AIBN (cat.) prep1->prep2 react1 Heat to reflux under inert atmosphere prep2->react1 react2 Monitor by TLC/GC (1-4h) react1->react2 workup1 Cool to RT and filter succinimide react2->workup1 workup2 Wash organic phase with NaHCO3, Na2S2O3, and brine workup1->workup2 workup3 Dry over MgSO4 and concentrate workup2->workup3 workup4 Purify by recrystallization/chromatography (optional) workup3->workup4 final_product final_product workup4->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

G Initiation Initiation AIBN → 2 R• + N₂ Propagation1 Propagation I R• + HBr → RH + Br• Initiation->Propagation1 Propagation2 Propagation II ArCH₃ + Br• → ArCH₂• + HBr Propagation1->Propagation2 Propagation3 Propagation III ArCH₂• + Br₂ → ArCH₂Br + Br• Propagation2->Propagation3 NBS_Reaction NBS + HBr → Succinimide + Br₂ Propagation2->NBS_Reaction Propagation3->Propagation2 Chain Reaction Termination Termination Radical Combination Propagation3->Termination NBS_Reaction->Propagation3

Caption: Simplified free-radical mechanism of the Wohl-Ziegler bromination.

References

Application Notes and Protocols for the Free-Radical Bromination of 2-Fluoro-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-fluoro-4-methoxybenzyl bromide via free-radical bromination of 2-fluoro-4-methoxytoluene. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

Benzylic bromination is a crucial transformation in organic synthesis, yielding versatile intermediates for the development of pharmaceutical compounds and other fine chemicals. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator, is a standard method for achieving selective bromination at the benzylic position.[1][2][3] This protocol details the application of this reaction to 2-fluoro-4-methoxytoluene, a substrate featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring.

The reaction proceeds via a free-radical chain mechanism, which can be divided into three main stages: initiation, propagation, and termination.[4] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or exposure to UV light, is used to generate a bromine radical in the initiation step.[4][5] This bromine radical then abstracts a hydrogen atom from the benzylic methyl group of the toluene derivative, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source to yield the desired benzyl bromide and regenerate the bromine radical, continuing the chain reaction (propagation).[4]

Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination of substituted toluenes.[5][6][7]

2.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier Example
2-Fluoro-4-methoxytolueneC₈H₉FO140.16≥98%Sigma-Aldrich, Alfa Aesar
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥99%Acros Organics, TCI
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21≥98%Sigma-Aldrich, Wako
Carbon tetrachloride (CCl₄)CCl₄153.82Anhydrous, ≥99.5%Fisher Scientific, Merck
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%VWR, J.T. Baker
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-Laboratory prepared
Saturated Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11-Laboratory prepared
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-Fisher Scientific
HexaneC₆H₁₄86.18ACS GradeEMD Millipore
Ethyl AcetateC₄H₈O₂88.11ACS GradeBDH

2.2. Equipment

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

2.3. Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 2-fluoro-4-methoxytoluene (1.0 eq) in anhydrous carbon tetrachloride (approximately 0.2-0.5 M).

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02-0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle or oil bath. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The reaction time is typically 1-4 hours. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the solvent.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude 2-fluoro-4-methoxybenzyl bromide by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. Alternatively, vacuum distillation can be employed for purification, though care must be taken as benzyl bromides can be thermally labile.[8]

2.4. Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause severe liver and kidney damage. All operations involving CCl₄ must be performed in a certified chemical fume hood. Consider using a safer alternative solvent such as acetonitrile or (trifluoromethyl)benzene if the reaction conditions can be adapted.[1][9]

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose violently if heated strongly. Store in a cool place.

  • 2-Fluoro-4-methoxybenzyl bromide (Product): Benzyl bromides are generally lachrymatory and skin irritants. Handle the purified product with care in a fume hood.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the free-radical bromination of 2-fluoro-4-methoxytoluene.

ParameterValueNotes
Reagents
2-Fluoro-4-methoxytoluene1.0 eqLimiting reagent
N-Bromosuccinimide (NBS)1.05 - 1.1 eqA slight excess is used to ensure complete conversion.
Azobisisobutyronitrile (AIBN)0.02 - 0.05 eqCatalytic amount as a radical initiator.
Reaction Conditions
SolventCarbon Tetrachloride (CCl₄)Concentration: 0.2 - 0.5 M
TemperatureReflux (~77 °C)Maintained throughout the reaction.
Reaction Time1 - 4 hoursMonitor by TLC or GC-MS for completion.
Work-up & Purification
Quenching AgentsNa₂S₂O₃, NaHCO₃To remove excess bromine and acidic byproducts.
Purification MethodColumn ChromatographySilica gel, Hexane/Ethyl Acetate gradient.
Expected Yield 60-80%Isolated yield after purification.

Diagrams

4.1. Reaction Scheme

Reaction_Scheme Reaction Scheme for the Free-Radical Bromination of 2-Fluoro-4-methoxytoluene start 2-Fluoro-4-methoxytoluene reagents + NBS + AIBN (cat.) in CCl4, Reflux start->reagents product 2-Fluoro-4-methoxybenzyl bromide reagents->product

Caption: Overall reaction scheme.

4.2. Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Dissolve 2-fluoro-4-methoxytoluene in CCl4 under N2 add_reagents Add NBS and AIBN setup->add_reagents reflux Heat to reflux (1-4 h) add_reagents->reflux cool Cool to room temperature reflux->cool filter Filter to remove succinimide cool->filter wash Wash with Na2S2O3, NaHCO3, and brine filter->wash dry Dry with MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Column chromatography (Silica gel, Hexane/EtOAc) concentrate->chromatography final_product final_product chromatography->final_product Isolated Product

Caption: Step-by-step experimental workflow.

4.3. Free-Radical Mechanism

Mechanism Simplified Free-Radical Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN initiator_radical Initiator Radical AIBN->initiator_radical Heat Br_radical Bromine Radical (Br•) initiator_radical->Br_radical + NBS NBS NBS toluene 2-Fluoro-4-methoxytoluene benzyl_radical Benzylic Radical Br_radical->benzyl_radical + Toluene HBr HBr benzyl_radical->HBr - H• product 2-Fluoro-4-methoxybenzyl bromide benzyl_radical->product + Br2 Br2 Br2 HBr->Br2 + NBS product->Br_radical - Br• rad1 Radical 1 stable_product Stable Product rad1->stable_product + Radical 2 rad2 Radical 2 rad2->stable_product

Caption: Key steps in the free-radical mechanism.

References

The Versatile Role of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Bromomethyl)-1-fluoro-2-methoxybenzene is a key building block in medicinal chemistry, valued for its utility in the synthesis of a variety of biologically active molecules. The presence of a reactive bromomethyl group, a fluorine atom, and a methoxy group on the benzene ring allows for its incorporation into drug candidates to modulate their physicochemical and pharmacological properties. The strategic introduction of the 4-fluoro-2-methoxyphenyl moiety can influence factors such as metabolic stability, binding affinity, and bioavailability. This document provides an overview of its applications, supported by experimental protocols and quantitative data from the literature.

Application in the Synthesis of Preclinical Candidates

While specific examples of marketed drugs synthesized directly from this compound are not prevalent in publicly available literature, its structural isomers are featured in the synthesis of notable therapeutic agents. This highlights the general importance of the fluorinated and methoxylated benzyl bromide scaffold in drug discovery.

Case Study: A Close Isomer in the Synthesis of an IAP Inhibitor

A structurally related isomer, 1-(bromomethyl)-2-fluoro-4-methoxybenzene, is a crucial intermediate in the synthesis of T-3256336, a potent and orally active Inhibitor of Apoptosis (IAP) protein antagonist. IAP proteins are overexpressed in many cancer cells, contributing to tumor survival and therapeutic resistance. T-3256336 demonstrates strong inhibitory activity against cellular IAP1 (cIAP1) and X-linked IAP (XIAP), leading to the restoration of apoptosis in cancer cells. The 2-fluoro-4-methoxybenzyl group is a key pharmacophoric element contributing to the high binding affinity of T-3256336 to the BIR domains of IAP proteins.

Quantitative Biological Data for T-3256336
CompoundTargetIC50 (nM)GI50 (nM)Cell Line
T-3256336cIAP11.31.8MDA-MB-231 (Breast Cancer)
XIAP200

Experimental Protocols

The primary utility of this compound in synthesis is as an electrophile for nucleophilic substitution reactions. The benzylic bromide is highly reactive towards a wide range of nucleophiles.

General Protocol for N-Alkylation of Amines

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as potassium carbonate (1.5-2.0 equivalents) or triethylamine (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.

reagents Amine (1.0 eq) Base (K₂CO₃ or Et₃N, 1.5-2.0 eq) Solvent (MeCN or DMF) reaction_mixture Stir at Room Temperature (Monitor by TLC) reagents->reaction_mixture reactant 4-(Bromomethyl)-1-fluoro- 2-methoxybenzene (1.0-1.2 eq) reactant->reaction_mixture workup_filtration Filter to remove base reaction_mixture->workup_filtration workup_extraction Concentrate and Partition (EtOAc/Water) workup_filtration->workup_extraction workup_drying Wash, Dry (Na₂SO₄), and Concentrate workup_extraction->workup_drying purification Purification (Chromatography or Recrystallization) workup_drying->purification product N-Alkylated Product purification->product

Workflow for N-Alkylation of Amines.

General Protocol for O-Alkylation of Phenols

This protocol provides a general method for the etherification of a phenol with this compound.

Materials:

  • This compound

  • Phenol derivative

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the phenol (1.0 equivalent) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 equivalents) or cesium carbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Signaling Pathway of a Related Compound: Edivoxetine

While a specific signaling pathway for a drug derived directly from this compound is not available, the mechanism of action of Edivoxetine, a norepinephrine reuptake inhibitor synthesized using a close isomer, provides a relevant example of how this class of building blocks can contribute to a molecule's therapeutic effect. Edivoxetine inhibits the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_synthesis Norepinephrine (NE) Synthesis NE_vesicle NE in Vesicles NE_synthesis->NE_vesicle Synaptic_Cleft Norepinephrine (NE) NE_vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptor Binds Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Edivoxetine Edivoxetine Edivoxetine->NET Inhibits

Norepinephrine Transporter (NET) Inhibition.

This compound and its isomers are valuable reagents in medicinal chemistry for the synthesis of novel therapeutic agents. Their utility is demonstrated in the development of compounds targeting a range of biological pathways, including those involved in cancer and neurological disorders. The provided protocols offer a foundation for the synthesis of new derivatives, enabling further exploration of their potential as drug candidates. As research continues, it is likely that more applications of this versatile building block will emerge in the pursuit of new and effective medicines.

Application of 4-(bromomethyl)-1-fluoro-2-methoxybenzene in IAP Inhibitor Synthesis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapy, targeting the Inhibitor of Apoptosis Proteins (IAPs) has emerged as a promising strategy to overcome resistance to apoptosis, a hallmark of cancer. Small molecule IAP inhibitors, often designed as SMAC mimetics, can restore the natural process of programmed cell death in malignant cells. The synthesis of these complex molecules relies on versatile building blocks that enable the exploration of chemical space and the optimization of pharmacological properties. One such building block is 4-(bromomethyl)-1-fluoro-2-methoxybenzene. This document aims to provide a detailed overview of the application of this specific reagent in the synthesis of IAP inhibitors, based on currently available public domain information.

However, a comprehensive search of scientific literature and patent databases did not yield a specific, publicly disclosed IAP inhibitor that is explicitly synthesized using this compound. While numerous publications and patents describe the synthesis of a wide array of IAP inhibitors with diverse chemical scaffolds, a direct and detailed example utilizing this particular starting material could not be located.

This document will, therefore, focus on the broader context of IAP inhibitor synthesis and the potential role of substituted benzyl bromides, like the one , in their creation. We will outline the general principles of IAP inhibitor action and provide a hypothetical synthetic application and theoretical data to illustrate how this compound could be used in this context.

The Role of IAP Proteins in Cancer and Therapeutic Intervention

Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that negatively regulate apoptosis. Key members include X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). They exert their anti-apoptotic effects primarily by binding to and inhibiting caspases, the key effector enzymes of apoptosis. Overexpression of IAPs is a common feature in many cancers, contributing to tumor survival and resistance to chemotherapy and radiation.

Small molecule IAP inhibitors are designed to mimic the N-terminal tetrapeptide (AVPI) of the endogenous IAP antagonist, SMAC/Diablo. By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, these mimetics prevent the IAPs from inhibiting caspases, thereby promoting apoptosis.

Hypothetical Application of this compound in IAP Inhibitor Synthesis

Substituted benzyl bromides are common electrophilic reagents in medicinal chemistry, used to introduce corresponding benzyl moieties into a target molecule, often through alkylation of nucleophiles like amines, thiols, or phenols. In the context of IAP inhibitor synthesis, the 4-fluoro-2-methoxybenzyl group could be incorporated to explore structure-activity relationships (SAR), potentially influencing factors like binding affinity, selectivity, and pharmacokinetic properties.

The fluorine and methoxy substituents on the benzene ring can modulate the electronic and lipophilic character of the molecule. The fluorine atom can enhance metabolic stability and binding interactions through hydrogen bonding or dipole interactions. The methoxy group can also influence solubility and metabolic pathways.

Hypothetical Synthetic Scheme

A plausible synthetic route could involve the alkylation of a core scaffold containing a nucleophilic center with this compound. Below is a conceptual workflow.

G reagent 4-(bromomethyl)-1-fluoro- 2-methoxybenzene intermediate Alkylated Intermediate reagent->intermediate Alkylation scaffold Core Scaffold (with Nucleophile, e.g., -NH2) scaffold->intermediate base Base (e.g., K2CO3) base->intermediate solvent Solvent (e.g., DMF) solvent->intermediate deprotection Deprotection (if needed) intermediate->deprotection final_product Final IAP Inhibitor deprotection->final_product

Caption: Hypothetical workflow for IAP inhibitor synthesis.

Data Presentation (Theoretical)

As no specific data is available, the following tables present a theoretical structure-activity relationship (SAR) study for a hypothetical series of IAP inhibitors where the 4-fluoro-2-methoxybenzyl moiety is incorporated and varied. This illustrates the type of data that would be generated and analyzed in a drug discovery program.

Table 1: Theoretical In Vitro Activity of Hypothetical IAP Inhibitors

Compound IDR Group on Benzyl MoietyXIAP BIR3 Ki (nM)cIAP1 BIR3 Ki (nM)
Hypo-1 4-F, 2-OCH3 15 5
Hypo-24-F2510
Hypo-32-OCH3308
Hypo-4H5020

Table 2: Theoretical Cellular Activity of Hypothetical IAP Inhibitors

Compound IDCell Line (e.g., MDA-MB-231) IC50 (nM)
Hypo-1 50
Hypo-280
Hypo-3100
Hypo-4250

Experimental Protocols (General)

Below are generalized experimental protocols that would be relevant for the synthesis and evaluation of IAP inhibitors, adapted for the hypothetical synthesis involving this compound.

General Procedure for N-Alkylation

To a solution of the amine-containing core scaffold (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added a base, for example, potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 10 minutes before the addition of this compound (1.1 eq). The reaction mixture is then stirred at room temperature or heated (e.g., to 60 °C) until the reaction is complete as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

IAP Binding Assay (Fluorescence Polarization)

The binding affinity of the synthesized compounds to the BIR domains of IAP proteins (e.g., XIAP-BIR3, cIAP1-BIR3) can be determined using a competitive fluorescence polarization (FP) assay. A fluorescently labeled SMAC-mimetic probe is incubated with the target IAP protein domain, resulting in a high FP signal. The synthesized inhibitor is then titrated into the mixture. The inhibitor competes with the fluorescent probe for binding to the IAP protein, causing a decrease in the FP signal. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway

IAP inhibitors function by disrupting the negative regulation of apoptosis by IAP proteins. This leads to the activation of caspases and subsequent programmed cell death. The signaling cascade is depicted below.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 IAP Regulation cluster_3 Cellular Outcome stimulus Chemotherapy, Radiation, etc. smac SMAC/Diablo stimulus->smac cytochrome_c Cytochrome c stimulus->cytochrome_c iap IAP Proteins (XIAP, cIAP1/2) smac->iap Inhibits (Endogenous) caspases Caspases (e.g., Caspase-9, -3, -7) cytochrome_c->caspases Activates iap->caspases Inhibits apoptosis Apoptosis caspases->apoptosis Executes iap_inhibitor IAP Inhibitor (containing 4-fluoro-2-methoxybenzyl) iap_inhibitor->iap Inhibits (Therapeutic)

Caption: IAP inhibitor mechanism of action.

Conclusion

While the specific application of this compound in the synthesis of a publicly disclosed IAP inhibitor could not be confirmed, its potential as a valuable building block in this field is evident from the principles of medicinal chemistry. The hypothetical examples provided herein illustrate how this reagent could be employed to generate novel IAP inhibitors and how their biological activity would be assessed. Further research and disclosure in the scientific and patent literature are required to provide concrete examples and detailed protocols for its use in this important area of cancer drug discovery.

Application Notes and Protocols for the Alkylation of Nucleophiles with 4-(bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-1-fluoro-2-methoxybenzene is a versatile reagent in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and drug development. The presence of a fluorine atom and a methoxy group on the benzene ring modulates the electronic properties and lipophilicity of molecules, which can enhance their pharmacological profiles, including metabolic stability and binding affinity to biological targets. The benzylic bromide functionality serves as an excellent electrophile for alkylation reactions with a wide range of nucleophiles, enabling the introduction of the 4-fluoro-2-methoxybenzyl moiety into diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the alkylation of nitrogen, oxygen, and sulfur nucleophiles with this compound.

Chemical Properties and Reactivity

Molecular Formula: C₈H₈BrFO Molecular Weight: 219.05 g/mol Appearance: Off-white to light yellow solid Reactivity: The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The electron-donating methoxy group and the electron-withdrawing fluorine atom influence the reactivity of the benzylic position. Standard precautions for handling alkylating agents should be observed, including working in a well-ventilated fume hood and using appropriate personal protective equipment.

Applications in Drug Discovery

The 4-fluoro-2-methoxybenzyl group is a valuable pharmacophore in the design of various therapeutic agents. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties.

Inhibitors of Apoptosis Proteins (IAPs): IAPs are overexpressed in many cancers and contribute to tumor survival and resistance to therapy by inhibiting apoptosis. Small molecules that antagonize IAPs can restore the natural cell death process in cancer cells. The 4-fluoro-2-methoxybenzyl moiety can be incorporated into IAP inhibitors to enhance their binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors: STAT3 is a transcription factor that is constitutively activated in numerous cancers, promoting cell proliferation, survival, and angiogenesis. The development of small-molecule inhibitors of STAT3 is a promising strategy for cancer therapy. The 4-fluoro-2-methoxybenzyl group can serve as a key structural element in the design of potent and selective STAT3 inhibitors.

Experimental Protocols

The following protocols are generalized procedures for the alkylation of common N, O, and S-nucleophiles with this compound. Reaction conditions should be optimized for each specific substrate.

N-Alkylation of Amines

This protocol describes a general procedure for the alkylation of primary and secondary amines, including heterocyclic amines.

Reaction Scheme: R¹R²NH + Br-CH₂-Ar → R¹R²N-CH₂-Ar + HBr (where Ar = 4-fluoro-2-methoxyphenyl)

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline derivative)

  • Base (e.g., K₂CO₃, Et₃N, DIPEA)

  • Solvent (e.g., Acetonitrile, DMF, THF)

Procedure:

  • To a stirred solution of the amine (1.2 equivalents) and a base (2.0 equivalents) in the chosen solvent, add a solution of this compound (1.0 equivalent) in the same solvent.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol outlines the synthesis of aryl ethers via the Williamson ether synthesis.

Reaction Scheme: Ar'-OH + Br-CH₂-Ar + Base → Ar'-O-CH₂-Ar + Base·HBr + H₂O (where Ar = 4-fluoro-2-methoxyphenyl and Ar' = a phenolic group)

Materials:

  • This compound

  • Phenol derivative

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Solvent (e.g., Acetone, DMF, Acetonitrile)

Procedure:

  • To a stirred solution of the phenol (1.0 equivalent) and a base (1.5 equivalents) in the chosen solvent, add this compound (1.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux for 4-24 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired ether.

S-Alkylation of Thiols

This protocol describes the synthesis of thioethers from thiols.

Reaction Scheme: R-SH + Br-CH₂-Ar + Base → R-S-CH₂-Ar + Base·HBr (where Ar = 4-fluoro-2-methoxyphenyl and R = an alkyl or aryl group)

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., K₂CO₃, NaOH, Et₃N)

  • Solvent (e.g., Ethanol, DMF, Acetonitrile)

Procedure:

  • To a stirred solution of the thiol (1.0 equivalent) and a base (1.2 equivalents) in the chosen solvent, add a solution of this compound (1.05 equivalents).

  • Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the pure thioether.

Data Presentation

Nucleophile TypeNucleophile ExampleBaseSolventTemp. (°C)Time (h)Yield (%)
N-Nucleophile PiperidineK₂CO₃Acetonitrile606~85-95
MorpholineK₂CO₃DMF254~90-98
AnilineEt₃NTHF6512~70-85
O-Nucleophile PhenolK₂CO₃Acetone568~80-90
4-MethoxyphenolCs₂CO₃DMF256~90-97
4-NitrophenolNaHTHF254~85-95
S-Nucleophile ThiophenolEt₃NEthanol252>95
Benzyl MercaptanK₂CO₃Acetonitrile251>95
4-MethylthiophenolNaOHEthanol253~90-98

Note: The yields are approximate and can vary based on the specific reaction conditions, scale, and purity of reagents.

Visualizations

Experimental Workflow for Alkylation

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Nucleophile and Base in Solvent alkylating_agent Add 4-(bromomethyl)-1-fluoro- 2-methoxybenzene Solution reagents->alkylating_agent Stir reaction Stir at appropriate Temperature (RT to Reflux) alkylating_agent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring quench Cool and Remove Solvent monitoring->quench Reaction Complete extraction Partition between Water and Organic Solvent quench->extraction wash Wash Organic Layer with Brine extraction->wash dry Dry over Anhydrous Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for the alkylation of nucleophiles.

Potential Signaling Pathway Inhibition: IAP Antagonism

IAP_Pathway Apoptotic_Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria SMAC_Diablo SMAC/DIABLO Mitochondria->SMAC_Diablo releases IAPs IAPs (cIAP1, cIAP2, XIAP) SMAC_Diablo->IAPs inhibits Caspases Caspases (e.g., Caspase-3, -7, -9) IAPs->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis executes Inhibitor 4-Fluoro-2-methoxybenzyl -containing IAP Inhibitor Inhibitor->IAPs inhibits

Caption: Inhibition of IAPs to promote apoptosis.

Potential Signaling Pathway Inhibition: STAT3 Pathway

STAT3_Pathway Cytokine_GF Cytokines / Growth Factors (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase (e.g., gp130, EGFR) Cytokine_GF->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates (p) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Inhibitor 4-Fluoro-2-methoxybenzyl -containing STAT3 Inhibitor Inhibitor->STAT3_active prevents dimerization or DNA binding

Caption: Inhibition of the STAT3 signaling pathway.

Application Notes and Protocols: 4-(Bromomethyl)-1-fluoro-2-methoxybenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-1-fluoro-2-methoxybenzene is a key chemical intermediate in the synthesis of advanced pharmaceutical agents. The presence of fluoro and methoxy groups on the benzene ring imparts unique electronic properties and metabolic stability to the target molecules. This, combined with the reactive bromomethyl group, makes it a valuable building block for introducing the 2-fluoro-4-methoxybenzyl moiety. This document provides detailed application notes on its use in the synthesis of Inhibitor of Apoptosis (IAP) protein antagonists, a promising class of anti-cancer drugs. Experimental protocols for the synthesis of the intermediate and its subsequent use in a key synthetic step are provided, along with a depiction of the relevant biological signaling pathway.

Introduction: The Role in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a critical building block for this purpose. Its primary application lies in its use as an alkylating agent in the synthesis of complex organic molecules. One of the most significant applications of this intermediate is in the development of small-molecule Inhibitor of Apoptosis (IAP) protein antagonists. IAPs are overexpressed in many cancer cells, leading to resistance to apoptosis (programmed cell death). By inhibiting IAPs, these antagonists can restore the natural apoptotic process in cancer cells, making them a promising therapeutic strategy.

A notable example of a potent, orally active IAP inhibitor synthesized using this intermediate is T-3256336. This compound demonstrates strong inhibitory activity against cellular IAP1 (cIAP1) and X-linked IAP (XIAP), leading to tumor growth inhibition. The 2-fluoro-4-methoxybenzyl group, introduced via this compound, is a crucial structural component of T-3256336, contributing to its high binding affinity for the BIR (Baculoviral IAP Repeat) domains of IAP proteins.

Quantitative Data

The following table summarizes key quantitative data for the IAP inhibitor T-3256336, which can be synthesized using this compound as a key intermediate.

ParameterValueTarget ProteinReference
IC50 1.3 nMcIAP1[1]
IC50 200 nMXIAP[1]
Tumor Growth Inhibition (T/C) -53% at 30 mg/kgMDA-MB-231 Xenograft

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 1-fluoro-2-methoxy-4-methylbenzene via a free-radical bromination reaction.

Reaction Scheme:

Materials:

  • 1-fluoro-2-methoxy-4-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-2-methoxy-4-methylbenzene (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of carbon tetrachloride.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Expected Yield: 75-85%

Representative Nucleophilic Substitution Reaction

This protocol provides a general method for the N-alkylation of a primary or secondary amine with this compound, a key step in the synthesis of IAP inhibitors like T-3256336.

Reaction Scheme:

Materials:

  • Amine substrate (e.g., a piperazine derivative)

  • This compound

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Acetonitrile or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the amine substrate (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq) or DIPEA (1.5 eq).

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Expected Yield: 60-80%

Signaling Pathway and Mechanism of Action

IAP antagonists, such as T-3256336, function by mimicking the endogenous protein Smac/DIABLO, which is a natural inhibitor of IAPs. By binding to the BIR domains of IAPs, these antagonists relieve the inhibition of caspases, ultimately leading to apoptosis.

IAP_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TNFa TNFa TNFR TNFR TNFa->TNFR Procaspase-8 Procaspase-8 TNFR->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Activates Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion Smac/DIABLO Smac/DIABLO Mitochondrion->Smac/DIABLO Releases Apoptosome Apoptosome Mitochondrion->Apoptosome Cytochrome c release forms cIAP1/XIAP cIAP1/XIAP Smac/DIABLO->cIAP1/XIAP Inhibits Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3/7 Activates cIAP1/XIAP->Caspase-9 Inhibits Caspase-3/7 Caspase-3/7 cIAP1/XIAP->Caspase-3/7 Inhibits Procaspase-3/7->Caspase-3/7 Cleavage Apoptosis Apoptosis Caspase-3/7->Apoptosis T-3256336 T-3256336 (from this compound) T-3256336->cIAP1/XIAP Inhibits

Figure 1: Mechanism of action of IAP antagonists.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the intermediate to its application in the synthesis of a final pharmaceutical product and subsequent biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_purification_analysis Purification & Analysis cluster_biological_evaluation Biological Evaluation Start_Material 1-fluoro-2-methoxy-4-methylbenzene Intermediate This compound Start_Material->Intermediate Free-radical Bromination Final_Product IAP Antagonist (e.g., T-3256336) Intermediate->Final_Product Nucleophilic Substitution Amine_Substrate Amine Substrate Amine_Substrate->Final_Product Purification Column Chromatography Final_Product->Purification Analysis TLC, LC-MS, NMR Purification->Analysis In_Vitro_Assay IAP Binding Assay (IC50) Analysis->In_Vitro_Assay Cell_Based_Assay Cancer Cell Viability Assay In_Vitro_Assay->Cell_Based_Assay In_Vivo_Study Xenograft Tumor Model Cell_Based_Assay->In_Vivo_Study

Figure 2: General experimental workflow.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of complex pharmaceutical molecules. Its application in the development of IAP antagonists highlights its importance in the field of oncology drug discovery. The provided protocols and diagrams serve as a comprehensive guide for researchers and scientists working in this area.

References

Application Notes and Protocols for the Synthesis of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental synthesis and work-up procedure for 4-(bromomethyl)-1-fluoro-2-methoxybenzene. The protocols detailed herein are based on established free-radical bromination methodologies, offering a reliable approach for obtaining this valuable chemical intermediate.

Overview

The synthesis of this compound is most commonly achieved through the free-radical bromination of 3-fluoro-4-methoxytoluene. This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The work-up procedure is critical for isolating the desired product from byproducts and unreacted reagents.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Parameters

ParameterValueNotes
Starting Material3-Fluoro-4-methoxytoluene1.0 equivalent
Brominating AgentN-Bromosuccinimide (NBS)1.0 - 1.1 equivalents
Radical InitiatorAzobisisobutyronitrile (AIBN)~0.02 equivalents
SolventNon-polar (e.g., Carbon Tetrachloride, Chlorobenzene)---
TemperatureRefluxDependent on the solvent used
Reaction Time1-6 hoursShould be monitored by TLC or GC
Typical Yield70-90%Dependent on substrate, conditions, and scale

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low ConversionInactive initiator; Insufficient initiation energy; Presence of inhibitorsUse fresh initiator; Increase temperature or light intensity; Degas solvent and use an inert atmosphere
Di-brominationExcess NBS; Prolonged reaction timeUse 1.0-1.1 eq. of NBS; Monitor reaction and stop upon completion
Ring BrominationPolar solvent; Absence of radical initiator; Acidic impuritiesUse a non-polar solvent; Ensure initiator is active; Use high-purity reagents

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • 3-Fluoro-4-methoxytoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Non-polar solvent (e.g., carbon tetrachloride - Caution: Toxic , safer alternatives like chlorobenzene are preferred)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir bar and stir plate

  • Heating mantle

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-fluoro-4-methoxytoluene (1.0 eq).

  • Solvent and Reagent Addition: Add the non-polar solvent to dissolve the starting material. To this solution, add N-Bromosuccinimide (1.05 eq) followed by a catalytic amount of AIBN (approx. 0.02 eq).

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.[1]

  • Cooling and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.[1]

  • Work-up:

    • Combine the filtrates and transfer them to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

    • Filter off the drying agent.

  • Concentration and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

    • The crude product can then be purified by recrystallization or column chromatography on silica gel.[1]

Visualized Workflow

The following diagram illustrates the experimental workflow for the synthesis and work-up of this compound.

G start Start reaction_setup Reaction Setup: - 3-Fluoro-4-methoxytoluene - Solvent - NBS - AIBN start->reaction_setup reflux Reflux under Inert Atmosphere (1-4 hours) reaction_setup->reflux monitoring Monitor Reaction Progress (TLC/GC) reflux->monitoring monitoring->reflux Reaction Incomplete cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Filter to Remove Succinimide cooling->filtration workup Work-up filtration->workup wash_bicarb Wash with sat. NaHCO3 workup->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine drying Dry over MgSO4/Na2SO4 wash_brine->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purification (Recrystallization or Column Chromatography) concentration->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

References

The Role of AIBN and Benzoyl Peroxide in the Synthesis of 4-(bromomethyl)-1-fluoro-2-methoxybenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols concerning the synthesis of 4-(bromomethyl)-1-fluoro-2-methoxybenzene, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved via a benzylic bromination of 4-methyl-1-fluoro-2-methoxybenzene. A critical step in this process is the initiation of the free-radical chain reaction, which is typically accomplished using either 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. This document elucidates the roles of these two radical initiators, offering a comparative analysis of their application, and provides detailed experimental protocols for both methods.

Introduction

The synthesis of this compound is a crucial step in the development of various biologically active molecules. The most common and effective method for this transformation is the free-radical bromination of the corresponding toluene derivative, 4-methyl-1-fluoro-2-methoxybenzene, using N-bromosuccinimide (NBS) as the brominating agent.[1] This reaction, known as the Wohl-Ziegler bromination, necessitates the use of a radical initiator to commence the reaction.[2][3] AIBN and benzoyl peroxide are two of the most frequently employed radical initiators for this purpose.[2][4]

The choice between AIBN and benzoyl peroxide can influence reaction parameters such as temperature, reaction time, and ultimately, the yield and purity of the desired product.[5] Understanding the nuances of each initiator is therefore essential for optimizing the synthesis of this compound.

The Role of Radical Initiators

In the context of benzylic bromination, both AIBN and benzoyl peroxide serve to generate a small number of initial radicals, which then propagate a chain reaction. The overall mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation: This is the step where the radical initiator homolytically cleaves upon heating or photochemical irradiation to form two radicals.[2]

  • AIBN: Decomposes upon heating (typically 65-85 °C) to yield two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas.[6] The release of nitrogen gas makes this decomposition thermodynamically favorable.

  • Benzoyl Peroxide: The relatively weak oxygen-oxygen single bond in benzoyl peroxide breaks upon heating (typically 80-100 °C) to form two benzoyloxy radicals.

Propagation: The radicals generated during initiation abstract a hydrogen atom from the benzylic position of 4-methyl-1-fluoro-2-methoxybenzene, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine source (Br₂), which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to form the desired product and a bromine radical. This bromine radical can then abstract another benzylic hydrogen, continuing the chain reaction.

Termination: The chain reaction is terminated when two radicals combine with each other.

Comparative Data

The selection of a radical initiator can impact the efficiency of the benzylic bromination. Below is a summary of typical reaction parameters and outcomes when using either AIBN or benzoyl peroxide.

InitiatorTypical Molar Ratio (Initiator:Substrate)Typical Reaction Temperature (°C)Typical Reaction Time (hours)Reported Yields for Similar Substrates (%)Key Considerations
AIBN 0.02 - 0.1 equivalents70 - 851 - 1242 - 92[4][6]Decomposes at a lower temperature than benzoyl peroxide. The byproducts are generally less reactive.
Benzoyl Peroxide 0.02 - 0.1 equivalents80 - 1002 - 2541 - 86[4][6]Higher decomposition temperature. The resulting benzoyloxy radicals can potentially engage in side reactions.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using either AIBN or benzoyl peroxide as the radical initiator.

Protocol 1: Synthesis using AIBN as the Radical Initiator

Materials:

  • 4-methyl-1-fluoro-2-methoxybenzene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile or (trifluoromethyl)benzene[7]

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-1-fluoro-2-methoxybenzene (1.0 eq).

  • Add the chosen solvent (e.g., carbon tetrachloride, 5-10 mL per gram of substrate).

  • Add N-bromosuccinimide (1.05 - 1.2 eq).

  • Add AIBN (0.02 - 0.05 eq).

  • Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small portion of the reaction solvent.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis using Benzoyl Peroxide as the Radical Initiator

Materials:

  • 4-methyl-1-fluoro-2-methoxybenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile or (trifluoromethyl)benzene[7]

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add benzoyl peroxide (0.02 - 0.05 eq).

  • Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C, but a higher boiling solvent may be required for efficient initiation of benzoyl peroxide) under an inert atmosphere.

  • Monitor the reaction progress as described in Protocol 1. The reaction time may be longer compared to using AIBN.

  • Follow the workup and purification steps (7-13) as outlined in Protocol 1.

Visualizing the Process

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-methyl-1-fluoro-2-methoxybenzene 4-methyl-1-fluoro-2-methoxybenzene Free_Radical_Bromination Free Radical Benzylic Bromination 4-methyl-1-fluoro-2-methoxybenzene->Free_Radical_Bromination NBS NBS NBS->Free_Radical_Bromination Radical_Initiator Radical Initiator (AIBN or Benzoyl Peroxide) Radical_Initiator->Free_Radical_Bromination Initiates Target_Molecule This compound Free_Radical_Bromination->Target_Molecule

Caption: General reaction scheme for the synthesis.

Experimental Workflow

Experimental_Workflow Start Start Combine_Reagents Combine Starting Material, NBS, and Initiator in Solvent Start->Combine_Reagents Heat_to_Reflux Heat to Reflux under Inert Atmosphere Combine_Reagents->Heat_to_Reflux Monitor_Reaction Monitor Reaction Progress (TLC/GC) Heat_to_Reflux->Monitor_Reaction Workup Aqueous Workup: - Filter Succinimide - Wash with Bicarbonate & Thiosulfate - Brine Wash Monitor_Reaction->Workup Drying_and_Concentration Dry Organic Layer and Concentrate in vacuo Workup->Drying_and_Concentration Purification Purify by Recrystallization or Column Chromatography Drying_and_Concentration->Purification Final_Product Pure Product Purification->Final_Product Radical_Initiation cluster_AIBN AIBN Initiation cluster_BPO Benzoyl Peroxide Initiation AIBN AIBN AIBN_Radicals 2 x 2-cyanoprop-2-yl radical + N₂ gas AIBN->AIBN_Radicals Heat (Δ) BPO Benzoyl Peroxide BPO_Radicals 2 x Benzoyloxy radical BPO->BPO_Radicals Heat (Δ)

References

Application Notes and Protocols for the Introduction of the 2-fluoro-4-methoxyphenyl Moiety using 4-(bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-(bromomethyl)-1-fluoro-2-methoxybenzene as a key reagent for introducing the 2-fluoro-4-methoxyphenyl moiety into a variety of molecular scaffolds. This versatile building block is of significant interest in medicinal chemistry due to the favorable physicochemical and pharmacological properties conferred by the 2-fluoro-4-methoxyphenyl group, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.

Overview and Key Applications

This compound is a reactive benzylic bromide that serves as an efficient electrophile for the alkylation of a wide range of nucleophiles. The presence of the fluorine atom and the methoxy group on the aromatic ring can influence the reactivity of the benzylic bromide and modulate the biological activity of the final product.

Key Applications Include:

  • Drug Discovery: Synthesis of novel therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and antivirals. The 2-fluoro-4-methoxyphenyl moiety is a common feature in molecules targeting various biological pathways.

  • Agrochemical Research: Development of new pesticides and herbicides with improved efficacy and selectivity.

  • Materials Science: Incorporation of the fluorinated aromatic group to modify the properties of organic materials.

Experimental Protocols

The following protocols detail the experimental conditions for various alkylation reactions using this compound.

O-Alkylation: Williamson Ether Synthesis

This protocol describes the synthesis of 2-fluoro-4-methoxybenzyl ethers from phenolic substrates.

General Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of the desired phenol (1.0 eq.) in a suitable solvent such as acetone, acetonitrile, or dimethylformamide (DMF), add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.2-2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1 eq.) in the same solvent.

  • Heat the reaction mixture to a temperature between 50 °C and 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired ether.

Substrate (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
4-NitrophenolK₂CO₃Acetone60492
2-NaphtholCs₂CO₃DMF70688
Catechol (mono-alkylation)NaHTHF50375
N-Alkylation of Heterocycles

This protocol outlines the N-alkylation of nitrogen-containing heterocycles, such as imidazoles and pyrazoles.

General Reaction Scheme:

Experimental Protocol:

  • To a solution of the heterocyclic substrate (1.0 eq.) in a polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated product.

Substrate (Heterocycle)BaseSolventTemperature (°C)Time (h)Yield (%)
ImidazoleNaHDMFrt1685
PyrazoleNaHDMSOrt1881
1,2,4-TriazoleK₂CO₃Acetonitrile701278
S-Alkylation of Thiols

This protocol details the synthesis of 2-fluoro-4-methoxybenzyl thioethers from thiol substrates.

General Reaction Scheme:

Experimental Protocol:

  • Dissolve the thiol (1.0 eq.) in a solvent such as ethanol or THF.

  • Add a base like sodium ethoxide (NaOEt, 1.1 eq.) or triethylamine (TEA, 1.5 eq.) and stir for 15 minutes at room temperature.

  • Add this compound (1.05 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting thiol is consumed, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Substrate (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolTEAEthanolrt395
Cysteine (protected)NaHCO₃aq. Ethanol40580
2-MercaptobenzimidazoleNaOEtTHF50489
C-Alkylation of Active Methylene Compounds

This protocol describes the C-alkylation of active methylene compounds, such as diethyl malonate.[1][2]

General Reaction Scheme:

Experimental Protocol:

  • Prepare a solution of sodium ethoxide (1.1 eq.) in absolute ethanol.

  • To this solution, add diethyl malonate (1.0 eq.) dropwise at room temperature and stir for 30 minutes to form the enolate.

  • Add a solution of this compound (1.0 eq.) in ethanol.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction and remove the ethanol by rotary evaporation.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by vacuum distillation or column chromatography.

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Diethyl malonateNaOEtEthanolReflux682
Ethyl acetoacetateNaOEtEthanolReflux578
AcetylacetoneK₂CO₃AcetoneReflux870

Signaling Pathway and Experimental Workflow Visualization

Crosstalk between MET and WNT Signaling Pathways

The 2-fluoro-4-methoxyphenyl moiety is found in various kinase inhibitors. One important area of research is the development of dual inhibitors that can target multiple signaling pathways implicated in cancer, such as the MET and WNT pathways. Aberrant activation of both pathways is associated with tumor growth and metastasis.[3][4]

Caption: Crosstalk between MET and WNT signaling pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a target molecule using this compound.

Experimental_Workflow Start Starting Materials: - Nucleophile (Nu-H) - this compound - Base - Solvent Reaction_Setup Reaction Setup: - Dissolve Nu-H in solvent - Add base - Add alkylating agent Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring: - TLC or LC-MS Reaction_Setup->Reaction_Monitoring Workup Workup: - Quenching - Extraction - Washing - Drying Reaction_Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography or - Recrystallization or - Distillation Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry - IR Spectroscopy Purification->Characterization Final_Product Pure Product: Nu-CH2-(2-F, 4-OCH3)Ph Characterization->Final_Product

Caption: General experimental workflow for alkylation reactions.

References

Synthetic Routes for the Derivatization of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 4-(bromomethyl)-1-fluoro-2-methoxybenzene. This versatile building block is a key intermediate in the development of novel pharmaceutical and agrochemical compounds due to its reactive benzylic bromide moiety. The protocols outlined below describe common nucleophilic substitution reactions to generate ethers, thioethers, amines, and nitriles.

Overview of Synthetic Routes

This compound serves as an excellent electrophile for S(_N)2 reactions. The primary synthetic strategies involve the displacement of the bromide ion by various nucleophiles. The general reaction scheme is depicted below.

G cluster_0 Nucleophilic Substitution (SN2) cluster_1 Examples of Nucleophiles start This compound nuc Nucleophile (Nu-) product 4-(Nucleophilomethyl)-1-fluoro-2-methoxybenzene start->product Reaction nuc->product Solvent, Base (if required) ROH Alcohol/Phenol (ROH) RSH Thiol (RSH) R2NH Amine (R2NH) CN Cyanide (CN-)

Caption: General workflow for the synthesis of derivatives from this compound.

Synthesis of Aryl and Alkyl Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkyl halide with an alkoxide. In this case, this compound acts as the electrophile, reacting with various alcohols or phenols in the presence of a base.

General Reaction Scheme

WilliamsonEtherSynthesis reagent1 This compound C₈H₈BrFO product Ether Derivative 4-((RO)methyl)-1-fluoro-2-methoxybenzene reagent1->product reagent2 Alcohol/Phenol R-OH reagent2->product base {Base | e.g., K₂CO₃, NaH} base->product solvent {Solvent | e.g., DMF, Acetonitrile} solvent->product

Caption: Williamson Ether Synthesis for preparing ether derivatives.

Experimental Protocol

This protocol describes a general procedure for the synthesis of an aryl ether derivative.

  • Reagent Preparation: To a solution of a substituted phenol (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (1.2 eq.) like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Reaction: Add a solution of this compound (1.05 eq.) in the same solvent to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Data

The following table summarizes typical reaction conditions and expected yields for the Williamson ether synthesis based on similar substrates.

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF704-685-95
4-MethoxyphenolCs₂CO₃Acetonitrile803-590-98
EthanolNaHTHF606-875-85
2-PropanolKHTHF658-1270-80

Synthesis of Thioethers

Thioethers can be synthesized by reacting this compound with a thiol in the presence of a base.

Experimental Protocol
  • Reagent Preparation: Dissolve the desired thiol (1.0 eq.) in a suitable solvent like ethanol or DMF.

  • Base Addition: Add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1 eq.) to the solution and stir for 15-30 minutes to generate the thiolate anion.

  • Reaction: Add this compound (1.0 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude thioether by column chromatography.

Representative Data
Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF502-490-97
Benzyl mercaptanNaOHEthanol403-588-95
EthanethiolEt₃NCH₂Cl₂254-680-90

Synthesis of Amines (N-Alkylation)

The reaction of this compound with primary or secondary amines yields the corresponding N-alkylated products. It is important to note that over-alkylation can be a side reaction with primary amines.[1]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0-1.2 eq.) and a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq.) in a solvent such as acetonitrile or dichloromethane (CH₂Cl₂).

  • Addition of Alkylating Agent: Slowly add this compound (1.0 eq.) to the solution at room temperature.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor by TLC.

  • Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Representative Data
Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineEt₃NAcetonitrile406-875-85
MorpholineK₂CO₃DMF504-685-95
DiethylamineDIPEACH₂Cl₂258-1270-80

Synthesis of Nitriles (Cyanation)

The bromide can be displaced by a cyanide ion to form the corresponding nitrile, which is a versatile intermediate for the synthesis of carboxylic acids, amides, and amines.

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF, add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 eq.).[2]

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the nitrile product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Representative Data
Cyanide SourceSolventTemperature (°C)Time (h)Yield (%)
Sodium CyanideDMSO602-485-95
Potassium CyanideDMF703-580-90
Copper(I) CyanideNMP1004-670-80

References

Troubleshooting & Optimization

How to minimize di-brominated byproduct in benzylic bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of di-brominated byproducts during benzylic bromination experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-brominated byproduct formation in benzylic bromination?

A1: The formation of di-brominated byproducts primarily occurs when the mono-brominated product successfully competes with the starting material for the brominating agent. This is more likely to happen if the concentration of the brominating radical is too high or if the reaction is allowed to proceed for an extended period after the starting material has been consumed. The reaction proceeds via a radical chain mechanism, and controlling the concentration of bromine radicals is crucial for selectivity.[1]

Q2: How does N-Bromosuccinimide (NBS) help in selective mono-bromination?

A2: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination because it maintains a low, constant concentration of molecular bromine (Br₂) and bromine radicals throughout the reaction.[1][2] This is achieved through a reaction between NBS and the hydrogen bromide (HBr) byproduct formed during the propagation step, which regenerates Br₂ in situ. This low concentration of Br₂ favors the desired radical substitution at the benzylic position over competing reactions like electrophilic addition to the aromatic ring or over-bromination.[1][2]

Q3: Can I completely avoid the di-brominated byproduct?

A3: While completely avoiding the di-brominated byproduct can be challenging, its formation can be significantly minimized by carefully controlling the reaction conditions. In some cases, a small amount of the di-brominated product is unavoidable. However, there are methods to remove this byproduct or even convert it back to the desired mono-brominated product.

Q4: What is the Wohl-Ziegler reaction?

A4: The Wohl-Ziegler reaction refers to the free-radical bromination of the allylic or benzylic position using N-bromosuccinimide (NBS) and a radical initiator in a non-polar solvent.[3] This reaction is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical.

Troubleshooting Guide

Issue: Excessive formation of di-brominated byproduct.

This is a common issue in benzylic bromination. Here are several parameters you can adjust to favor the formation of the mono-brominated product:

ParameterRecommendationRationale
NBS Stoichiometry Use a slight excess of NBS, typically 1.05 to 1.1 equivalents relative to the benzylic substrate.[3]Using a large excess of NBS will increase the concentration of bromine radicals, leading to a higher likelihood of the mono-brominated product reacting further to form the di-brominated species.
Reaction Temperature Lowering the reaction temperature can increase selectivity for mono-bromination.[4]Radical reactions are generally less selective at higher temperatures. By reducing the temperature, you can slow down the overall reaction rate and favor the more selective reaction with the starting material.
Solvent Choice Use non-polar, anhydrous solvents like carbon tetrachloride (CCl₄), cyclohexane, or dichloromethane (CH₂Cl₂).[1][3][4] Acetonitrile has also been shown to be an effective solvent.[5]Polar solvents can favor ionic reaction pathways, leading to undesired side reactions. The choice of solvent can also influence the solubility of NBS and the succinimide byproduct, which can affect the reaction kinetics. For instance, switching from carbon tetrachloride to dichloromethane has been shown to improve the yield of the mono-brominated product from 66% to 78% in a specific case.[4]
Radical Initiator Concentration Use a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), typically around 0.02 equivalents.[3]The initiator's role is to start the radical chain reaction. Using an excessive amount can lead to a high concentration of radicals, reducing selectivity.
Reaction Monitoring Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).Stop the reaction as soon as the starting material is consumed to prevent the mono-brominated product from being converted to the di-brominated byproduct.
Post-Reaction Treatment If a mixture of mono- and di-brominated products is obtained, the di-brominated byproduct can be selectively reduced to the mono-brominated product.This is a highly effective strategy for improving the overall yield of the desired product.

Quantitative Data on Reaction Conditions

The following table summarizes the effect of temperature and bromine-to-substrate ratio on the product distribution in a continuous photochemical benzylic bromination of 4-fluorotoluene. While this is a specific system, the general trends are often applicable to other benzylic bromination reactions.

EntryTemperature (°C)Equivalents of Br₂Starting Material (%)Mono-brominated Product (%)Di-brominated Product (%)
120119738
251--small amount
350123707
450202575
Data adapted from a study on continuous photochemical benzylic bromination.[6]

Experimental Protocols

Protocol 1: Selective Benzylic Mono-bromination using NBS (Wohl-Ziegler Reaction)

This protocol provides a general procedure for the selective mono-bromination of a benzylic C-H bond in a batch process.

Materials:

  • Benzylic substrate (1.0 eq.)

  • N-Bromosuccinimide (NBS, 1.05 eq.)[3]

  • Azobisisobutyronitrile (AIBN, ~0.02 eq.)[3]

  • Anhydrous, non-polar solvent (e.g., carbon tetrachloride or cyclohexane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the benzylic substrate.

  • Add the anhydrous, non-polar solvent to dissolve the substrate.

  • Add NBS and AIBN to the flask.

  • Heat the mixture to reflux with stirring. The reaction can be initiated by light (e.g., a household lamp) if a thermal initiator is not used.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • The succinimide byproduct will precipitate as a solid and can be removed by filtration.

  • Wash the succinimide solid with a small amount of the cold solvent.

  • Combine the filtrate and the washings, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure benzylic bromide.

Protocol 2: Reductive De-bromination of Di-brominated Byproduct

This protocol describes a method to selectively convert the di-brominated byproduct back to the desired mono-brominated product.

Materials:

  • Crude mixture of mono- and di-brominated benzylic compounds

  • Diethyl phosphite

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol

  • Toluene

Procedure:

  • Dissolve the crude mixture of mono- and di-brominated products in toluene and methanol.

  • Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • Add diethyl phosphite to the reaction mixture.

  • Stir the reaction at a slightly elevated temperature (e.g., 40°C) for a few hours.

  • Monitor the disappearance of the di-brominated product by TLC or GC-MS.

  • Upon completion, perform an appropriate aqueous workup to remove the salts and other water-soluble components.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting mono-brominated product by flash column chromatography or recrystallization.

This method has been reported to give high conversion to the mono-bromide in over 90% assay yield.[7]

Visualizations

Benzylic_Bromination_Pathway cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_side_reaction Side Reaction: Di-bromination Initiator Radical Initiator (AIBN or light) Br_rad 2 Br• Initiator->Br_rad homolytic cleavage Toluene Toluene (Ar-CH₃) Br2 Br₂ Br2->Br_rad Br2->Br_rad HBr HBr Br_rad->HBr Br_rad->HBr Benzyl_rad Benzyl Radical (Ar-CH₂•) Toluene->Benzyl_rad H abstraction Toluene->Benzyl_rad Benzyl_bromide Benzyl Bromide (Ar-CH₂Br) Benzyl_rad->Benzyl_bromide Bromination Benzyl_rad->Benzyl_bromide HBr->Br2 reacts with HBr->Br2 NBS NBS Succinimide Succinimide NBS->Succinimide NBS->Succinimide Dibromo Di-brominated Product (Ar-CHBr₂) Benzyl_bromide->Dibromo Further Bromination Benzyl_bromide->Dibromo Br_rad_side Br•

Figure 1. Reaction pathway for benzylic bromination showing the desired mono-bromination and the undesired di-bromination side reaction.

Troubleshooting_Logic Start Start: High Di-brominated Byproduct Check_NBS Check NBS:Substrate Ratio Start->Check_NBS Adjust_NBS Reduce to 1.05 eq. NBS Check_NBS->Adjust_NBS > 1.1 eq. Check_Temp Check Reaction Temperature Check_NBS->Check_Temp ≤ 1.1 eq. Adjust_NBS->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp High Check_Solvent Check Solvent Check_Temp->Check_Solvent Optimized Lower_Temp->Check_Solvent Use_NonPolar Use Anhydrous, Non-Polar Solvent Check_Solvent->Use_NonPolar Polar Debromination Consider Post-Reaction De-bromination Check_Solvent->Debromination Non-Polar Use_NonPolar->Debromination End End: Minimized Di-bromination Debromination->End

Figure 2. A logical workflow for troubleshooting the over-bromination of benzylic substrates.

References

Troubleshooting low conversion in 4-(bromomethyl)-1-fluoro-2-methoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(bromomethyl)-1-fluoro-2-methoxybenzene. The information is presented in a question-and-answer format to directly address common issues encountered during this benzylic bromination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most common laboratory method for synthesizing this compound?

The most widely used method for the synthesis of this compound is the free-radical bromination of the corresponding toluene derivative, 4-methyl-1-fluoro-2-methoxybenzene.[1] This reaction, often referred to as a Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable non-polar solvent.[1] The reaction is usually initiated by heat or UV light.

Q2: What are the primary challenges and potential side reactions in this synthesis?

The main challenges encountered during the synthesis of this compound are:

  • Low Conversion: Incomplete consumption of the starting material, 4-methyl-1-fluoro-2-methoxybenzene.

  • Over-bromination: Formation of the di-brominated byproduct, 4-(dibromomethyl)-1-fluoro-2-methoxybenzene.

  • Aromatic Bromination: Although less common under radical conditions, bromination of the aromatic ring can occur, especially if the reaction conditions are not well-controlled.

Q3: How do the fluoro and methoxy substituents on the aromatic ring affect the reaction?

The electronic properties of the fluoro and methoxy groups can influence the benzylic bromination. The methoxy group is an electron-donating group, which can activate the benzene ring, potentially making it more susceptible to electrophilic aromatic substitution if ionic conditions are present. The fluorine atom is an electron-withdrawing group. In the context of the desired radical reaction at the benzylic position, these substituents can influence the stability of the benzylic radical intermediate. Generally, electron-donating groups can stabilize the benzylic radical, potentially increasing the reaction rate.

Troubleshooting Guide for Low Conversion

Low conversion of the starting material is a frequent issue. The following sections provide potential causes and solutions.

Problem: Low or No Conversion of Starting Material

Possible Cause 1: Inactive Radical Initiator

Radical initiators like AIBN and BPO can degrade over time, especially if not stored properly.

  • Solution: Use a fresh batch of the radical initiator. AIBN should be stored at low temperatures (2-8 °C) and away from light.

Possible Cause 2: Insufficient Initiation

The radical chain reaction requires sufficient energy to initiate.

  • Thermal Initiation: Ensure the reaction is heated to the appropriate temperature for the chosen initiator. For AIBN, the decomposition rate becomes significant around 60-70 °C.

  • Photochemical Initiation: If using a UV lamp, ensure it is of the correct wavelength and intensity, and that the reaction vessel is made of a material transparent to that wavelength (e.g., quartz or Pyrex).

Possible Cause 3: Presence of Radical Inhibitors

Oxygen is a common radical inhibitor that can quench the radical chain reaction.

  • Solution: Degas the solvent before use by bubbling an inert gas (nitrogen or argon) through it. It is also crucial to maintain an inert atmosphere over the reaction mixture throughout the experiment.

Possible Cause 4: Poor Reagent Quality

The purity of NBS and the solvent can significantly impact the reaction outcome.

  • NBS: Impurities in NBS can lead to side reactions. It is recommended to use freshly recrystallized NBS.

  • Solvent: The solvent should be dry and free of impurities. Anhydrous solvents are preferred as water can react with NBS.

Troubleshooting Workflow for Low Conversion

LowConversionTroubleshooting cluster_solutions Solutions start Low Conversion Observed check_initiator Check Radical Initiator (Freshness, Storage) start->check_initiator check_initiation Verify Initiation Conditions (Temperature/UV Light) check_initiator->check_initiation Initiator OK sol_initiator Use fresh initiator check_initiator->sol_initiator check_atmosphere Ensure Inert Atmosphere (Degassed Solvent, N2/Ar Purge) check_initiation->check_atmosphere Conditions OK sol_initiation Increase temp./check lamp check_initiation->sol_initiation check_reagents Assess Reagent Quality (NBS Purity, Dry Solvent) check_atmosphere->check_reagents Atmosphere OK sol_atmosphere Degas solvent/ maintain inert gas check_atmosphere->sol_atmosphere optimize_conditions Optimize Reaction Conditions (Concentration, Time) check_reagents->optimize_conditions Reagents OK sol_reagents Recrystallize NBS/ use anhydrous solvent check_reagents->sol_reagents success Conversion Improved optimize_conditions->success

Caption: Troubleshooting flowchart for low conversion.

Troubleshooting Guide for Di-bromination Side Product

The formation of 4-(dibromomethyl)-1-fluoro-2-methoxybenzene is a common side reaction.

Problem: Significant Formation of Di-brominated Product

Possible Cause 1: High Molar Ratio of NBS

Using a large excess of NBS increases the likelihood of a second bromination at the benzylic position.

  • Solution: Carefully control the stoichiometry. Use a molar ratio of NBS to the starting material that is close to 1:1. A slight excess of NBS (e.g., 1.05 to 1.1 equivalents) is often sufficient.

Possible Cause 2: High Local Concentration of Bromine

High concentrations of bromine can favor the di-bromination reaction.

  • Solution: Add the NBS portion-wise over the course of the reaction rather than all at once. This helps to maintain a low and steady concentration of bromine.

Possible Cause 3: Prolonged Reaction Time

Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of the di-brominated product.

  • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.

Data Presentation

Table 1: General Reaction Parameters for Benzylic Bromination
ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of bromine, minimizing side reactions.[2]
Radical Initiator AIBN or Benzoyl PeroxideInitiates the radical chain reaction upon thermal or photochemical decomposition.
Solvent Non-polar, inert solvents (e.g., CCl₄, cyclohexane, acetonitrile)Carbon tetrachloride is effective but toxic; safer alternatives are available.[3][4]
Temperature RefluxDepends on the solvent and initiator used; generally, the boiling point of the solvent.
Atmosphere Inert (Nitrogen or Argon)Prevents inhibition of the radical reaction by oxygen.
Table 2: Troubleshooting Guide Summary
IssuePossible CauseRecommended Solution
Low Conversion Inactive initiatorUse a fresh batch of AIBN or BPO.
Insufficient initiationEnsure proper reaction temperature or UV lamp intensity.
Presence of oxygenDegas the solvent and maintain an inert atmosphere.
Poor reagent qualityUse recrystallized NBS and anhydrous solvent.
Di-bromination High NBS ratioUse a 1.05-1.1 molar equivalent of NBS.
High bromine concentrationAdd NBS in portions.
Prolonged reaction timeMonitor the reaction by TLC/GC and quench upon completion.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 4-methyl-1-fluoro-2-methoxybenzene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous carbon tetrachloride (CCl₄) or a safer alternative like cyclohexane or acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-methyl-1-fluoro-2-methoxybenzene (1.0 eq.).

  • Add the anhydrous solvent (e.g., CCl₄) to dissolve the starting material.

  • Add NBS (1.05 eq.) and a catalytic amount of AIBN (e.g., 0.02 eq.) to the flask.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of the solvent.

  • Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove any remaining bromine), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualization of Experimental Workflow

SynthesisWorkflow start Start: 4-methyl-1-fluoro- 2-methoxybenzene reaction_setup Reaction Setup: - Add NBS and AIBN - Anhydrous Solvent - Inert Atmosphere (N2/Ar) start->reaction_setup reflux Reflux at appropriate temperature reaction_setup->reflux monitoring Monitor Reaction Progress (TLC/GC) reflux->monitoring workup Aqueous Work-up: - Filter Succinimide - Wash with NaHCO3, Na2S2O3, Brine monitoring->workup Starting Material Consumed drying Dry with MgSO4 and Concentrate workup->drying purification Purification: - Column Chromatography or - Recrystallization drying->purification product Final Product: 4-(bromomethyl)-1-fluoro- 2-methoxybenzene purification->product

Caption: General workflow for the synthesis of this compound.

References

Optimizing reaction conditions for 4-(bromomethyl)-1-fluoro-2-methoxybenzene yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-(bromomethyl)-1-fluoro-2-methoxybenzene

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the free-radical bromination of the benzylic methyl group of 4-fluoro-2-methoxytoluene. This reaction, often referred to as the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or under photochemical conditions.[1][2]

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for this transformation?

A2: NBS is favored because it provides a low, constant concentration of bromine during the reaction, which helps to minimize side reactions.[3] It is also a crystalline solid that is easier and safer to handle than liquid bromine.[4]

Q3: What are the primary challenges in synthesizing this compound?

A3: The starting material, 4-fluoro-2-methoxytoluene, contains an electron-rich aromatic ring due to the activating methoxy group. This makes the molecule susceptible to competing electrophilic aromatic bromination (ring bromination) as a significant side reaction.[5] Another common issue is over-bromination, leading to the formation of 4-(dibromomethyl)-1-fluoro-2-methoxybenzene.[3]

Q4: What is a radical initiator and why is it necessary?

A4: A radical initiator is a substance that can produce radical species under mild conditions to start a radical chain reaction. For benzylic bromination with NBS, common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[2] These initiators decompose upon heating to generate radicals that initiate the bromination process. Alternatively, UV light can be used to initiate the reaction photochemically.[3][6]

Q5: How can I purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel. This method is effective for separating the desired mono-brominated product from unreacted starting material, the di-brominated by-product, and any ring-brominated isomers. Recrystallization may also be a viable purification technique.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Ineffective radical initiation. 2. Decomposed initiator or NBS. 3. Insufficient reaction time or temperature.1. If using a chemical initiator (AIBN, BPO), ensure the reaction temperature is adequate for its decomposition. If using photochemical initiation, ensure the light source is of the correct wavelength and intensity. 2. Use freshly recrystallized NBS and a fresh batch of the radical initiator.[4] 3. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. Gradually increase the temperature, but be mindful of promoting side reactions.
Significant Formation of Ring-Brominated Byproducts The methoxy group strongly activates the aromatic ring towards electrophilic substitution, a common issue with electron-rich substrates.[2][5]1. Strictly maintain non-polar reaction conditions. Use solvents like carbon tetrachloride (CCl4) or cyclohexane. 2. Avoid acidic conditions, as HBr byproduct can promote electrophilic bromination. Consider adding a non-basic acid scavenger like barium carbonate.[4] 3. Use an alternative brominating agent like bromotrichloromethane (BrCCl3) which can favor radical pathways over ionic ones for electron-rich systems.[5] 4. Ensure the reaction is performed in the dark (if using a chemical initiator) to prevent photochemical ionic reactions.
Formation of Di-brominated Product Use of excess NBS or prolonged reaction time.1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents) relative to the starting material. 2. Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further bromination of the product.
Reaction is Inconsistent or Not Reproducible 1. Presence of moisture. 2. Impurities in the starting material or reagents. 3. Variable quality of NBS.1. Ensure the solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Water can hydrolyze NBS and the product.[4] 2. Purify the starting material (4-fluoro-2-methoxytoluene) by distillation before use. 3. The quality of NBS can vary between suppliers, with impurities like Br2 or HBr affecting reactivity.[3] Use freshly recrystallized NBS for best results.[4]

Experimental Protocols

Protocol 1: Benzylic Bromination using NBS and AIBN

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-fluoro-2-methoxytoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluoro-2-methoxytoluene (1.0 eq).

  • Reagent Addition: Add anhydrous carbon tetrachloride. To this solution, add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 77°C for CCl4) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated NaHCO3 solution, saturated Na2S2O3 solution (to quench any remaining bromine), and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Visualizations

Reaction Pathway

The following diagram illustrates the free-radical chain mechanism for the benzylic bromination of 4-fluoro-2-methoxytoluene.

ReactionPathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN/hv) Br_NBS NBS Initiator->Br_NBS Decomposes StartMat 4-fluoro-2-methoxytoluene Initiator->StartMat Br_Radical Br• Br_NBS->Br_Radical Generates BenzylRadical Benzylic Radical (Resonance Stabilized) StartMat->BenzylRadical + Br• StartMat:e->BenzylRadical:w BenzylRadical->StartMat - H Product 4-(bromomethyl)-1-fluoro- 2-methoxybenzene BenzylRadical->Product + Br• BenzylRadical:e->Product:w Product->BenzylRadical - Br HBr HBr NBS_prop NBS HBr->NBS_prop Reacts with Br_Radical_prop Br• Br_Radical_prop2 Br• NBS_prop->Br_Radical_prop2 Regenerates Br_Radical_prop2->StartMat Br2_term Br2 Term_Product Other products Br_Radical_term1 Br• Br_Radical_term1->Br2_term Br_Radical_term1->Term_Product Br_Radical_term2 Br• Br_Radical_term2->Br2_term

Caption: Free-radical mechanism for Wohl-Ziegler bromination.

Experimental Workflow

This diagram outlines the general workflow from reaction setup to the purified product.

ExperimentalWorkflow A Reaction Setup (Starting Material, NBS, AIBN, Solvent) B Reflux Reaction (2-4 hours) A->B C Reaction Monitoring (TLC / GC-MS) B->C C->B Incomplete D Cool & Filter (Remove Succinimide) C->D Complete E Aqueous Work-up (Wash with NaHCO3, Na2S2O3, Brine) D->E F Dry & Concentrate (Dry with MgSO4, Evaporate Solvent) E->F G Column Chromatography (Silica Gel) F->G H Pure Product This compound G->H

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Logic

This decision tree helps diagnose and solve common issues encountered during the synthesis.

Troubleshooting Start Analyze Crude Reaction Mixture LowConversion Low Conversion? Start->LowConversion HighByproducts High Byproducts? LowConversion->HighByproducts No CheckInitiator Check Initiator/Temp Use fresh reagents LowConversion->CheckInitiator Yes RingBromination Ring Bromination? HighByproducts->RingBromination Yes Success Optimized Yield HighByproducts->Success No IncreaseTime Increase Reaction Time CheckInitiator->IncreaseTime IncreaseTime->Success Dibromination Dibromination? RingBromination->Dibromination No UseNonPolar Use Anhydrous Non-Polar Solvent Add Acid Scavenger RingBromination->UseNonPolar Yes ReduceNBS Reduce NBS to ~1.0 eq Monitor Reaction Closely Dibromination->ReduceNBS Yes Dibromination->Success No UseNonPolar->Success ReduceNBS->Success

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 4-(Bromomethyl)-1-fluoro-2-methoxybenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(bromomethyl)-1-fluoro-2-methoxybenzene using column chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography purification of this compound.

Q1: My compound is not separating from impurities on the TLC plate. What should I do?

A1: Poor separation on a Thin Layer Chromatography (TLC) plate is a common issue that needs to be resolved before proceeding to column chromatography. Here are several steps you can take:

  • Adjust the Eluent System: The polarity of your mobile phase is critical for good separation. For this compound, a common starting eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate.

    • If your compound and impurities have high Rf values (run close to the solvent front), your eluent is too polar. Decrease the proportion of ethyl acetate.

    • If your compound and impurities have low Rf values (stay near the baseline), your eluent is not polar enough. Gradually increase the proportion of ethyl acetate.

  • Try Different Solvent Systems: If adjusting the ratio of your current system doesn't work, consider changing the solvents. For example, you could try a mixture of dichloromethane and hexanes.

  • Check for Compound Stability: Benzyl bromides can be reactive. To check if your compound is stable on silica gel, you can run a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in a second solvent system. If you see spots that are not on the diagonal, your compound may be decomposing on the silica.[1][2]

Q2: My compound appears as a streak or a tailing peak on the TLC and column. How can I fix this?

A2: Streaking or tailing can be caused by several factors:

  • Compound Overloading: Applying too much sample to the TLC plate or column can lead to broad, tailing peaks. Try spotting a more dilute sample on your TLC. For the column, ensure you are not exceeding the recommended sample load for your column size.

  • Interaction with Silica Gel: The slightly acidic nature of silica gel can sometimes interact with certain compounds, causing tailing. While less common for this specific molecule, if you suspect this is the issue, you can try using deactivated silica gel (by adding a small amount of a neutral or basic modifier like triethylamine to your eluent, e.g., 0.1-1%) or an alternative stationary phase like neutral alumina.[2]

  • Inappropriate Eluent: An eluent system that does not adequately dissolve the compound can also cause streaking. Ensure your chosen solvent system is a good solvent for your compound.

Q3: The separation looks good on the TLC, but I'm getting poor separation on the column. Why is this happening?

A3: This discrepancy can be frustrating. Here are some potential reasons and solutions:

  • Improperly Packed Column: Air bubbles, cracks, or an uneven silica bed in your column will lead to poor separation.[3] Ensure your column is packed uniformly. The wet slurry method is often recommended to avoid these issues.

  • Flow Rate is Too Fast or Too Slow: There is an optimal flow rate for every column. If the flow is too slow, diffusion can cause bands to broaden. If it's too fast, there isn't enough time for proper equilibration between the stationary and mobile phases, leading to poor separation.[1]

  • Sample Loading Technique: The sample should be loaded onto the column in a narrow band. Dissolve your crude product in the minimum amount of your starting eluent and carefully apply it to the top of the silica bed. If your compound is not very soluble in the eluent, you can use a technique called "dry loading".[1][2]

Q4: My compound is not eluting from the column, or the recovery is very low.

A4: This could be due to a few reasons:

  • Eluent is Not Polar Enough: If your compound is more polar than you initially thought, it may be strongly adsorbed to the silica gel. You will need to increase the polarity of your eluent system to wash it off the column.

  • Decomposition on the Column: As mentioned earlier, benzyl bromides can be unstable. If your compound is degrading on the silica gel, you will experience low recovery.[2] Consider using a less acidic stationary phase or deactivating your silica.

  • Compound Crashing Out: If your compound is not very soluble in the eluent, it might precipitate at the top of the column, preventing it from moving down.[2] Ensure you use a solvent system in which your compound is reasonably soluble.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound by column chromatography. Please note that these values can vary depending on the specific reaction conditions and the scale of the synthesis.

ParameterRepresentative ValueNotes
Crude Product Purity 85-90%Purity can be assessed by techniques like GC-MS or ¹H NMR before purification.
Eluent System Hexane:Ethyl Acetate (95:5 to 90:10 v/v)The optimal ratio should be determined by TLC analysis.
Stationary Phase Silica Gel (230-400 mesh)Standard grade silica gel is typically sufficient.
Rf of Pure Product ~0.3-0.4In the recommended eluent system.
Yield After Purification 75-85%Yield is dependent on the purity of the crude material and the success of the chromatographic separation.
Final Product Purity >97%Purity should be confirmed by analytical methods after purification.

Experimental Protocols

This section provides a detailed methodology for the purification of crude this compound using column chromatography.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass chromatography column with a stopcock

  • Separatory funnel (for eluent reservoir)

  • Collection vessels (test tubes or flasks)

  • TLC plates (silica gel coated with fluorescent indicator)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

2. Method Development with Thin Layer Chromatography (TLC)

  • Prepare a small, dilute solution of your crude product in a volatile solvent (e.g., dichloromethane).

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).

  • Spot the crude product solution onto the baseline of separate TLC plates.

  • Develop each TLC plate in a different eluent system.

  • Visualize the developed plates under a UV lamp and circle the spots.

  • The ideal eluent system will show good separation between the desired product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4.

3. Column Preparation (Wet Slurry Method)

  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the chosen starting eluent (the least polar mixture you plan to use).

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow some of the solvent to drain, which will help in packing the silica bed. Do not let the top of the silica run dry.

  • Once the silica has settled, add a thin protective layer of sand on top.

4. Sample Loading

  • Dissolve the crude this compound in the minimum amount of the starting eluent.

  • Carefully add the sample solution to the top of the silica bed using a pipette, taking care not to disturb the sand layer.

  • Open the stopcock and allow the sample to absorb onto the silica until the liquid level is just at the top of the sand.

  • Carefully add a small amount of fresh eluent and again allow it to absorb. Repeat this once more to ensure the entire sample is loaded as a narrow band.

5. Elution and Fraction Collection

  • Carefully fill the column with the eluent. For larger columns, a separatory funnel can be used as a solvent reservoir.

  • Begin eluting the column by opening the stopcock to achieve a steady drip rate.

  • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • If a gradient elution is needed (i.e., increasing the polarity of the eluent during the separation), prepare mixtures with progressively higher concentrations of ethyl acetate and add them to the column as the run proceeds.

6. Analysis of Fractions

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity of the final product using an appropriate analytical technique (e.g., ¹H NMR, GC-MS).

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

Troubleshooting_Workflow start Start: Crude Product Purification check_tlc Perform TLC Analysis start->check_tlc good_sep Good Separation on TLC? (Rf ≈ 0.3-0.4) check_tlc->good_sep adjust_eluent Adjust Eluent Polarity (Hexane:EtOAc ratio) good_sep->adjust_eluent No proceed_column Proceed to Column Chromatography good_sep->proceed_column Yes adjust_eluent->check_tlc try_new_solvent Try Different Solvent System (e.g., DCM/Hexane) adjust_eluent->try_new_solvent Still no separation check_stability Check Compound Stability (2D TLC) try_new_solvent->check_stability Still no separation check_stability->check_tlc column_issue Issue with Column Purification? proceed_column->column_issue poor_sep_col Poor Separation column_issue->poor_sep_col Yes, poor separation low_recovery Low/No Recovery column_issue->low_recovery Yes, low recovery success Successful Purification column_issue->success No check_packing Check Column Packing (Repack if necessary) poor_sep_col->check_packing increase_polarity Increase Eluent Polarity low_recovery->increase_polarity check_flow_rate Adjust Flow Rate check_packing->check_flow_rate check_loading Review Sample Loading (Consider dry loading) check_flow_rate->check_loading check_loading->proceed_column increase_polarity->proceed_column consider_deactivation Deactivate Silica or Use Alumina increase_polarity->consider_deactivation Still no elution consider_deactivation->proceed_column

Troubleshooting workflow for column chromatography.

References

Preventing ring bromination in the synthesis of 4-(bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(bromomethyl)-1-fluoro-2-methoxybenzene, with a specific focus on preventing the common side reaction of ring bromination.

Troubleshooting Guide: Preventing Ring Bromination

Undesired bromination of the aromatic ring is a frequent challenge in the synthesis of this compound via benzylic bromination of 4-methyl-1-fluoro-2-methoxybenzene. The following guide provides systematic troubleshooting steps to favor the desired benzylic bromination.

Issue: Significant formation of ring-brominated side products, such as 3-bromo-4-(bromomethyl)-1-fluoro-2-methoxybenzene or 5-bromo-4-(bromomethyl)-1-fluoro-2-methoxybenzene, is observed.

Root Cause Analysis and Solutions:

The primary cause of ring bromination is the presence of electrophilic bromine species (Br⁺ or polar Br-Br) that can attack the electron-rich aromatic ring. The desired benzylic bromination proceeds via a free radical mechanism. The key is to create conditions that favor the radical pathway over the electrophilic pathway.

Potential Cause Troubleshooting Steps Rationale
High Concentration of Molecular Bromine (Br₂) 1. Use N-Bromosuccinimide (NBS): Employ NBS as the bromine source instead of molecular bromine.[1][2][3][4][5] 2. Ensure Purity of NBS: Use freshly recrystallized NBS. Old or impure NBS can contain excess Br₂.[6] 3. Slow Addition: In some cases, slow, portion-wise addition of NBS can help maintain a low Br₂ concentration.NBS provides a low, steady concentration of Br₂ through reaction with trace HBr formed in situ, which favors the radical chain reaction for benzylic bromination over electrophilic aromatic substitution.[1][4][7][8][9]
Inadequate Radical Initiation 1. Add a Radical Initiator: Use a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][10][11] 2. Photochemical Initiation: Irradiate the reaction mixture with a suitable light source (e.g., a sunlamp or a specific wavelength lamp).[4][7]The formation of the initial bromine radical is the first step in the desired reaction pathway. Insufficient initiation will slow down the benzylic bromination, allowing the competing ring bromination to become more significant.
Inappropriate Solvent Choice 1. Use Non-Polar Solvents: Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) or benzene have been used.[9][10] 2. Safer Solvent Alternatives: Due to toxicity, consider using acetonitrile, cyclohexane, or (trifluoromethyl)benzene as alternatives.[9][12][13]Polar solvents can stabilize ionic intermediates, potentially favoring the electrophilic pathway. Non-polar solvents are more conducive to radical reactions.
Presence of Lewis or Brønsted Acids 1. Purify Starting Materials: Ensure the starting material (4-methyl-1-fluoro-2-methoxybenzene) is free from acidic impurities. 2. Avoid Acidic Additives: Do not add any Lewis or Brønsted acids to the reaction mixture.Acids can catalyze electrophilic aromatic substitution by polarizing the Br-Br bond, making it a more potent electrophile.[14]
Reaction Temperature 1. Optimize Temperature: The reaction is typically run at the reflux temperature of the solvent.[10] However, if ring bromination is severe, a slightly lower temperature might be beneficial, provided radical initiation is still efficient.Temperature affects the rates of both the desired and undesired reactions. Careful control is necessary to find the optimal balance.[15]
Presence of Water 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.[4][5][6]Water can hydrolyze NBS, leading to changes in the reaction medium that may favor side reactions.[5]

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) the preferred reagent for this synthesis?

A1: NBS is the reagent of choice for benzylic bromination because it provides a low and controlled concentration of molecular bromine (Br₂) in the reaction mixture.[1][2][3][4][5] This low concentration is crucial for favoring the free-radical substitution on the benzylic methyl group, while disfavoring the electrophilic addition or substitution on the aromatic ring, which typically requires a higher concentration of bromine and often a Lewis acid catalyst.[4][7][8][9]

Q2: What is the role of the radical initiator or light?

A2: The benzylic bromination with NBS proceeds through a free-radical chain mechanism.[8][10][11] A radical initiator, such as AIBN or benzoyl peroxide, or photochemical initiation (light) is necessary to generate the initial bromine radicals (Br•) from the low concentration of Br₂ present.[4][7] These bromine radicals then abstract a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical, propagating the chain reaction.[2][16]

Q3: Can I use a solvent other than carbon tetrachloride (CCl₄)?

A3: Yes, and it is highly recommended due to the toxicity and environmental concerns associated with CCl₄.[9][10] Suitable alternative solvents that are compatible with radical reactions include acetonitrile, cyclohexane, and (trifluoromethyl)benzene.[9][12][13] The choice of solvent can influence the reaction outcome, so it may require some optimization for your specific setup.

Q4: How can I monitor the progress of the reaction?

A4: A common method to monitor the reaction is by observing the physical properties of NBS and its byproduct, succinimide, in a solvent like CCl₄ where they have different densities.[10][17] NBS is denser than CCl₄ and will be at the bottom of the flask, while succinimide is less dense and will float on top.[9][10] The disappearance of the solid at the bottom and the appearance of a solid at the top indicates the reaction is proceeding. Additionally, thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material and the formation of the product.

Q5: What should I do if my reaction is not proceeding or is very slow?

A5: If the reaction is stalled, consider the following:

  • Check the Initiator: Ensure that your radical initiator is active. Some initiators degrade over time.

  • Initiation Source: If using photochemical initiation, ensure your light source is functional and of the appropriate wavelength.

  • Purity of NBS: Impurities in NBS can inhibit the reaction. Using freshly recrystallized NBS is recommended.[6]

  • Trace HBr: In some instances, the reaction is initiated by HBr reacting with NBS. A very small amount of HBr can sometimes kick-start a sluggish reaction.[17]

Experimental Protocols

Protocol 1: Benzylic Bromination using AIBN as a Radical Initiator

This protocol describes a general procedure for the benzylic bromination of 4-methyl-1-fluoro-2-methoxybenzene using NBS and AIBN.

Materials:

  • 4-methyl-1-fluoro-2-methoxybenzene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-methyl-1-fluoro-2-methoxybenzene (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add N-bromosuccinimide (1.05 - 1.1 eq).

  • Add a catalytic amount of AIBN (0.02 - 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Photochemical Benzylic Bromination

This protocol outlines a method using light to initiate the radical reaction.

Materials:

  • 4-methyl-1-fluoro-2-methoxybenzene

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (or a suitable alternative like cyclohexane)

  • Quartz or borosilicate round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • A visible light source (e.g., a 100-250W incandescent lamp)

Procedure:

  • In a quartz or borosilicate round-bottom flask, dissolve 4-methyl-1-fluoro-2-methoxybenzene (1.0 eq) in the chosen solvent.

  • Add N-bromosuccinimide (1.05 - 1.1 eq).

  • Position a light source close to the flask.

  • Heat the mixture to a gentle reflux while stirring and irradiating with the lamp.

  • Monitor the reaction by observing the consumption of NBS and the formation of succinimide, and by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification start Combine Starting Material, NBS, and Initiator in Solvent react Heat to Reflux with Initiation (Heat/Light) start->react monitor Monitor by TLC react->monitor monitor->react Reaction Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Succinimide cool->filter wash Aqueous Wash filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end Isolated Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_conditions Favorable Conditions for Benzylic Bromination cluster_outcomes Reaction Pathways cluster_unfavorable Conditions Favoring Ring Bromination nbs NBS (Low Br₂ Conc.) benzylic Desired Product: This compound (Radical Pathway) nbs->benzylic initiator Radical Initiator / Light initiator->benzylic nonpolar Non-polar Solvent nonpolar->benzylic anhydrous Anhydrous Conditions anhydrous->benzylic ring Side Product: Ring Bromination (Electrophilic Pathway) high_br2 High Br₂ Concentration high_br2->ring acid Lewis/Brønsted Acids acid->ring polar Polar Solvent polar->ring

Caption: Factors influencing the selectivity between benzylic and ring bromination.

References

Scale-up considerations for the synthesis of 4-(bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of 4-(bromomethyl)-1-fluoro-2-methoxybenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common laboratory method for synthesizing this compound?

The standard and most widely used method is the free-radical bromination of the benzylic methyl group of 4-methyl-1-fluoro-2-methoxybenzene.[1] This reaction, often referred to as a Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent.[2] The reaction requires a radical initiator, which can be a chemical compound like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or it can be initiated using UV light.[1]

Q2: My reaction shows low or no conversion of the starting material. What are the likely causes?

Low conversion can be attributed to several factors related to reaction initiation and conditions:[1]

  • Inactive Initiator: Radical initiators like AIBN can degrade over time. It is crucial to use a fresh or properly stored initiator.

  • Insufficient Initiation Energy: If using photochemical initiation, ensure the light source has the appropriate wavelength and intensity. For thermal initiation, the reaction temperature must be high enough to cause homolytic cleavage of the initiator (e.g., AIBN, benzoyl peroxide).[1][3]

  • Presence of Inhibitors: Radical scavengers, most notably oxygen, can inhibit the chain reaction. Degassing the solvent and maintaining an inert atmosphere (e.g., with nitrogen or argon) can significantly improve results.[1]

  • Reagent Quality: Ensure the NBS is of high purity and the solvent is anhydrous, as water can interfere with the reaction.

Q3: I am observing a significant amount of the di-brominated byproduct. How can I minimize its formation?

The formation of di-brominated and other poly-brominated products is a common issue, particularly on a larger scale.[4] To minimize this side reaction:

  • Control Stoichiometry: Use a controlled amount of NBS, typically between 1.0 and 1.1 equivalents relative to the starting material.[1]

  • Monitor Reaction Progress: Closely monitor the reaction's progress using techniques like TLC or GC. Stop the reaction as soon as the starting material has been consumed to prevent further bromination of the desired product.[1]

Q4: How can I prevent ring bromination, an undesired side reaction?

Ring bromination occurs via an electrophilic aromatic substitution pathway and competes with the desired free-radical pathway.[1] This is more likely with electron-rich aromatic rings. To prevent it:

  • Use Non-Polar Solvents: Employ non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote the ionic pathway leading to ring bromination.[2]

  • Ensure Radical Initiation: The presence of an active radical initiator is essential to favor the benzylic bromination pathway.[1]

  • Avoid Acidic Impurities: Acidic contaminants can catalyze electrophilic aromatic bromination. Use high-purity reagents and dry, neutral conditions.[1]

Q5: What are the primary challenges and safety considerations when scaling up this synthesis?

Scaling up benzylic bromination reactions presents several critical challenges:

  • Heat Management: The reaction can be significantly exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway and control selectivity.[1] Employing a semi-batch process where NBS is added portion-wise or as a solution allows for better temperature control.[5][6]

  • Mass Transfer: In heterogeneous reactions involving solid NBS, effective stirring is necessary to ensure good mixing and achieve consistent reaction rates.[1]

  • Solvent Compatibility: Certain solvents can have hazardous incompatibilities with NBS. For instance, reactions between NBS and solvents like 2-methyltetrahydrofuran (2-MeTHF), amides, and toluene have been reported, which can lead to thermal runaway.[6][7][8] Thorough thermal safety analysis is recommended before scaling up in a new solvent system.

Q6: What is the recommended work-up and purification procedure?

A typical work-up and purification procedure involves the following steps:[1]

  • Cooling: Cool the reaction mixture to room temperature or below.

  • Filtration: Filter off the solid succinimide byproduct.[9]

  • Aqueous Wash: Wash the filtrate with an aqueous solution (e.g., saturated sodium bicarbonate or sodium thiosulfate) to quench any remaining HBr or unreacted NBS.[1][9]

  • Brine Wash and Drying: Wash the organic layer with brine and dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[1]

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to remove any remaining starting material or byproducts.[1]

Quantitative Data Summary

The following tables summarize typical reaction parameters and a troubleshooting guide for the synthesis of this compound.

Table 1: Typical Reaction Parameters

ParameterValue/ConditionRationale/Comments
Starting Material 4-methyl-1-fluoro-2-methoxybenzeneThe substrate for benzylic bromination.
Brominating Agent N-Bromosuccinimide (NBS)1.0 - 1.1 equivalents. Using a slight excess can drive the reaction to completion, but a larger excess increases di-bromination risk.[1]
Solvent Carbon Tetrachloride (CCl₄), Cyclohexane, or other non-polar solventsCCl₄ is effective but has been phased out due to toxicity. Safer alternatives should be considered after safety screening.[8]
Initiator AIBN or Benzoyl PeroxideCatalytic amount (e.g., 0.02 eq). Choice may depend on reaction temperature.[1][3]
Temperature RefluxDependent on the solvent used (e.g., ~77°C for CCl₄).[1]
Reaction Time 1-6 hoursHighly variable; should be monitored by TLC or GC.[1]
Typical Yield 70-90%Dependent on substrate, reaction conditions, and scale.[1]

Table 2: Troubleshooting Summary

ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion Inactive initiator; Insufficient initiation energy; Presence of inhibitors (e.g., O₂).Use fresh initiator; Increase temperature or light intensity; Degas solvent and use an inert atmosphere.[1]
Di-bromination Excess NBS; Prolonged reaction time.Use 1.0-1.1 eq. of NBS; Monitor reaction closely and stop upon completion of the initial reaction.[1]
Ring Bromination Polar solvent; Absence of radical initiator; Acidic impurities.Use a non-polar solvent; Ensure the initiator is active; Use high-purity reagents.[1][2]
Inconsistent Results on Scale-up Poor heat/mass transfer; Inefficient light penetration (if applicable).Improve reactor design for better thermal management and stirring; Consider using a continuous flow reactor.[4]
Difficult Purification Succinimide co-crystallization or emulsion during work-up.Cool the reaction mixture thoroughly to precipitate succinimide before filtration; For emulsions, add more brine or use a filter aid like Celite®.[9]

Experimental Protocol

Protocol: Lab-Scale Synthesis of this compound

This protocol is a representative procedure based on common benzylic bromination methods.

Materials:

  • 4-methyl-1-fluoro-2-methoxybenzene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 4-methyl-1-fluoro-2-methoxybenzene (1.0 eq).

  • Add the anhydrous non-polar solvent (e.g., CCl₄) to dissolve the starting material.

  • Add N-Bromosuccinimide (1.05 eq) to the solution.

  • Add a catalytic amount of AIBN (approx. 0.02 eq).[1]

  • Degas the mixture by bubbling nitrogen through it for 10-15 minutes.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.[1]

  • Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath to maximize succinimide precipitation.

  • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold solvent.[1]

  • Combine the filtrates and transfer them to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel if necessary.

Visualizations

experimental_workflow A 1. Reagent Setup (Starting Material, NBS, AIBN, Solvent in Flask) B 2. Inert Atmosphere (Degas with N₂/Ar) A->B C 3. Reaction (Heat to Reflux) B->C D 4. Monitoring (TLC / GC) C->D D->C Continue if incomplete E 5. Cooldown & Filtration (Remove Succinimide) D->E Reaction Complete F 6. Aqueous Work-up (Wash with NaHCO₃, H₂O, Brine) E->F G 7. Drying & Concentration (Dry with MgSO₄, Evaporate Solvent) F->G H 8. Purification (Recrystallization or Chromatography) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions P1 Low Conversion C1 Inactive Initiator / Inhibitors P1->C1 P2 Di-bromination C2 Excess NBS / Long Reaction Time P2->C2 P3 Ring Bromination C3 Polar Solvent / Acidic Impurities P3->C3 S1 Use Fresh Initiator Degas Solvent C1->S1 S2 Control Stoichiometry (1.0-1.1 eq NBS) Monitor Reaction Closely C2->S2 S3 Use Non-Polar Solvent Ensure High Purity Reagents C3->S3

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Purification of Bromination Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the removal of succinimide, a common byproduct from bromination reactions using N-bromosuccinimide (NBS).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a bromination reaction mixture using NBS?

The primary impurities are unreacted N-bromosuccinimide (NBS) and its main byproduct, succinimide.[1] Depending on the specific reaction conditions and the substrate, other side-products from over-bromination or alternative reaction pathways may also be present.[1]

Q2: Why is the removal of succinimide crucial for my product?

The presence of succinimide can lead to several issues:

  • Reduced Product Purity: Succinimide contaminates the final product, affecting its overall purity and potentially interfering with subsequent reactions or biological evaluations.[1]

  • Co-crystallization: Succinimide has a tendency to co-crystallize with the desired product, which can make purification by recrystallization difficult.[1]

  • Inaccurate Characterization: The presence of succinimide can interfere with analytical techniques such as NMR, mass spectrometry, and elemental analysis, leading to incorrect characterization of the desired compound.[1]

Q3: What are the principal methods for removing succinimide from a reaction mixture?

The most common and effective methods for the removal of succinimide include:

  • Aqueous Workup (Washing)[1][2]

  • Filtration/Precipitation[1]

  • Silica Gel Column Chromatography[1][2]

  • Recrystallization[1][2]

Q4: How do I select the most appropriate method for my specific compound?

The choice of purification method depends on several factors related to your product's properties:

  • Solubility: If your product is soluble in an organic solvent that is immiscible with water, an aqueous workup is often the simplest first step.[1]

  • Stability: If your product is sensitive to acidic or basic conditions, you should opt for neutral water washes or carefully control the pH of the aqueous solution.[1]

  • Physical State: For solid products, recrystallization can be a highly effective purification technique.[2]

  • Polarity: The polarity difference between your product and succinimide will determine the feasibility and efficiency of silica gel chromatography.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of succinimide and provides actionable troubleshooting steps.

Issue 1: Succinimide remains in the organic layer after aqueous extraction.

  • Possible Cause: Insufficient washing or unfavorable partitioning of succinimide.

  • Troubleshooting Steps:

    • Increase the number of washes: Perform at least two to three washes with the selected aqueous solution.[1]

    • Use a basic wash: Employ a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. The basic conditions deprotonate the succinimide, increasing its solubility in the aqueous layer.[1][2] Caution: Ensure your product is stable under basic conditions.[1]

    • Final brine wash: A wash with a saturated sodium chloride (brine) solution can help to remove residual water and break up any emulsions that may have formed.[1][2]

Issue 2: An emulsion forms during the aqueous extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents like dichloromethane (DCM).[1]

  • Troubleshooting Steps:

    • Gentle Inversion: Gently invert the separatory funnel instead of shaking it vigorously.

    • Add Brine: Adding a small amount of brine can help to break up the emulsion.[1]

    • Filtration: Filter the entire mixture through a pad of Celite®.[1]

Issue 3: My product is water-soluble and is lost during the aqueous wash.

  • Possible Cause: The product has significant polarity and partitions into the aqueous layer.

  • Troubleshooting Steps:

    • Saturate the Aqueous Layer: Use brine for the washes to decrease the polarity of the aqueous phase, which can help drive the organic product back into the organic layer.[1]

    • Back-Extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]

    • pH Adjustment: If your product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and thereby decrease its water solubility before extraction.[1]

Issue 4: Succinimide co-elutes with my product during silica gel chromatography.

  • Possible Cause: The product and succinimide have similar polarities.

  • Troubleshooting Steps:

    • Aqueous Workup Prior to Chromatography: Perform a thorough aqueous workup as described above to remove the bulk of the succinimide before loading the crude product onto the column.

    • Optimize the Solvent System: Experiment with different solvent systems to improve the separation. A less polar solvent system might increase the retention of the more polar succinimide on the silica gel.

    • Alternative Chromatography: Consider reverse-phase HPLC, as it can often resolve products from succinimide impurities that are difficult to separate by normal-phase chromatography.[3]

Experimental Protocols

Protocol 1: Removal of Succinimide by Aqueous Workup

This method is suitable for water-insoluble products in a water-immiscible organic solvent.

  • Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Water Wash: Add an equal volume of deionized water, shake gently, and separate the layers. This initial wash removes the bulk of the water-soluble byproducts.[2]

  • Basic Wash: Add an equal volume of saturated sodium bicarbonate solution, shake, and separate the layers. This step is crucial for removing the majority of the succinimide.[1] Repeat this wash for optimal results.[2]

  • Brine Wash: Add an equal volume of saturated sodium chloride solution (brine), shake, and separate the layers. This wash helps to remove residual water.[1][2]

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous salt such as MgSO₄ or Na₂SO₄.[2] Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[1]

Protocol 2: Removal of Succinimide by Filtration/Precipitation

This method is effective when the product and succinimide have significantly different solubilities in the reaction solvent, especially at lower temperatures.

  • Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for at least 30 minutes to decrease the solubility of succinimide.[1]

  • Filtration: Set up a Büchner funnel with a filter paper.

  • Washing the Filter Paper: Wet the filter paper with a small amount of the cold reaction solvent.

  • Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.[1]

  • Rinsing: Wash the collected solid with a small amount of cold solvent to recover any entrained product.[1]

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 3: Removal of Succinimide by Recrystallization

This method is ideal for purifying solid products when a suitable solvent is found in which the product's solubility is high at elevated temperatures and low at cooler temperatures, while succinimide remains soluble.

  • Solvent Selection: Choose a solvent where the desired product has high solubility in the hot solvent and low solubility in the cold solvent, while succinimide is soluble at all temperatures or has very different solubility characteristics.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the pure product.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Solubility of Succinimide in Common Solvents

SolventSolubilityReference
WaterSoluble[4][5]
EthanolSoluble[4][5]
MethanolSoluble[6][7]
Diethyl EtherInsoluble[4][5]
ChloroformInsoluble[4][5]
HexaneInsoluble[3]
Carbon TetrachlorideInsoluble[3]

Note: The terms "soluble" and "insoluble" are general indicators. For recrystallization, the temperature-dependent solubility is a critical factor.

Visualizations

Bromination_Reaction_Workflow cluster_reaction Bromination Reaction cluster_workup Purification cluster_product Final Product Start Starting Material + NBS Reaction Reaction Mixture (Product, Succinimide, unreacted NBS) Start->Reaction Aqueous_Workup Aqueous Workup Reaction->Aqueous_Workup Initial Cleanup Filtration Filtration/ Precipitation Reaction->Filtration If Succinimide Precipitates Chromatography Silica Gel Chromatography Aqueous_Workup->Chromatography Recrystallization Recrystallization Aqueous_Workup->Recrystallization Filtration->Chromatography Filtration->Recrystallization Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the removal of succinimide byproduct from a bromination reaction.

Acid_Base_Extraction cluster_initial_state Initial State: Organic Layer cluster_extraction_step Extraction Step cluster_separation Separation of Layers Product Desired Product (Organic Soluble) Add_Base Add Aqueous Base (e.g., NaHCO₃) Succinimide Succinimide (Slightly Organic Soluble) Succinimide->Add_Base Organic_Layer Organic Layer: Pure Product Add_Base->Organic_Layer Remains Aqueous_Layer Aqueous Layer: Succinimide Salt (Water Soluble) Add_Base->Aqueous_Layer Migrates to

Caption: Principle of succinimide removal using acid-base extraction.

References

Technical Support Center: Selective Mono-bromination of 2-Fluoro-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to achieve high selectivity in the mono-bromination of 2-fluoro-4-methoxytoluene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the mono-bromination of 2-fluoro-4-methoxytoluene?

A1: The primary product is 5-bromo-2-fluoro-4-methoxytoluene . The regioselectivity is governed by the existing substituents on the aromatic ring. The methoxy (-OCH₃) group is a strong activating, ortho-para director, and the fluoro (-F) group is a deactivating but also ortho-para director.[1] Both groups strongly direct the incoming electrophile (bromine) to the C3 and C5 positions. Due to potentially lower steric hindrance at the C5 position (para to the fluorine), it is generally the favored site of substitution.

Q2: Why is achieving mono-bromination challenging for this substrate?

A2: The 2-fluoro-4-methoxytoluene ring is highly activated due to the strong electron-donating nature of the methoxy group.[2] This high reactivity makes the ring susceptible to further bromination, leading to the formation of di-brominated byproducts.[3] Careful control of reaction conditions is essential to favor the mono-substituted product.

Q3: Which brominating agent is recommended for this reaction?

A3: N-Bromosuccinimide (NBS) is the preferred reagent over molecular bromine (Br₂). NBS provides a low, constant concentration of electrophilic bromine, which helps to control the reaction rate and minimize over-bromination, a common issue with highly activated rings.[4][5]

Q4: How can I avoid benzylic bromination (bromination on the methyl group)?

A4: Benzylic bromination is a free-radical pathway that is typically initiated by UV light or radical initiators like AIBN or benzoyl peroxide.[4][5] To prevent this side reaction, ensure your reaction is protected from light (e.g., by covering the flask with aluminum foil) and do not use any radical initiators. The desired electrophilic aromatic substitution occurs via an ionic mechanism.

Troubleshooting Guide

This section addresses common issues encountered during the mono-bromination of 2-fluoro-4-methoxytoluene.

Problem 1: Low or No Conversion of Starting Material

Potential Cause Suggested Solution
Insufficient Reaction Time/Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at a low temperature (e.g., 0 °C), allow it to warm slowly to room temperature and continue monitoring.
Reagent Degradation N-Bromosuccinimide (NBS) can degrade over time. It is best to use a freshly opened bottle or recrystallize older NBS from water before use.

| Inactive Catalyst | If using a catalytic amount of acid, ensure it is not quenched by basic impurities in the solvent or on the glassware. |

Problem 2: Formation of Multiple Products (Low Selectivity) | Potential Cause | Suggested Solution | | Di-bromination | This is the most common issue. Reduce the reaction temperature; start at 0 °C or even lower (-10 °C). Ensure you are not using more than 1.0-1.1 equivalents of NBS. Add the NBS portion-wise over a longer period to maintain a low concentration. | | Formation of Regioisomers | While the 5-bromo isomer is favored, other isomers can form. Lowering the reaction temperature can sometimes improve regioselectivity. The choice of solvent can also play a role; consider screening solvents like acetonitrile, THF, or DMF. | | Benzylic Bromination | The reaction was likely exposed to light. Repeat the experiment with the flask wrapped in aluminum foil to exclude light. |

Problem 3: Difficult Product Isolation | Potential Cause | Suggested Solution | | Succinimide Byproduct | The succinimide byproduct from NBS is water-soluble. During the aqueous workup, ensure thorough washing of the organic layer with water or a mild base (like saturated NaHCO₃ solution) to remove it. | | Close-running Spots on TLC | The desired product and any unreacted starting material or isomeric byproducts may have similar polarities. Use a high-efficiency silica gel for column chromatography and test various eluent systems (e.g., gradients of ethyl acetate in hexanes) to achieve better separation. |

Troubleshooting Decision Tree

Troubleshooting start Analyze Crude Reaction Mixture (TLC/NMR) low_conversion Low Conversion of Starting Material start->low_conversion >50% SM multi_products Multiple Products Observed start->multi_products Multiple Spots no_issue Clean Conversion to One Major Product start->no_issue Clean cause_low1 Check Reagent Purity (NBS) low_conversion->cause_low1 cause_low2 Increase Time / Temperature low_conversion->cause_low2 cause_multi1 Di-bromination Detected? multi_products->cause_multi1 cause_multi2 Benzylic Bromide Detected? cause_multi1->cause_multi2 No sol_multi1 Reduce Temperature Use 1.0-1.1 eq. NBS Add NBS slowly cause_multi1->sol_multi1 Yes cause_multi3 Isomers Detected? cause_multi2->cause_multi3 No sol_multi2 Exclude Light (Wrap flask in foil) cause_multi2->sol_multi2 Yes sol_multi3 Optimize Temperature & Solvent Improve Purification cause_multi3->sol_multi3 Yes

Caption: A decision tree for troubleshooting common bromination issues.

Data on Reaction Conditions

Precise control over reaction parameters is critical for selectivity. The following table summarizes how different variables can influence the outcome, based on general principles of electrophilic aromatic substitution.

ParameterConditionExpected OutcomeRationale
Brominating Agent N-Bromosuccinimide (NBS)High Mono-selectivity Provides a slow, controlled release of Br⁺, minimizing di-bromination.[4]
Bromine (Br₂)Low Mono-selectivity Highly reactive; tends to cause rapid, multiple additions to the activated ring.
Stoichiometry 1.0 - 1.1 eq. NBSFavors Mono-bromination Limits the amount of available bromine to prevent a second substitution.[6]
> 1.2 eq. NBSIncreases Di-bromination Excess bromine is available to react with the even more activated mono-bromo product.
Temperature 0 °C to Room TempHigher Selectivity Slower reaction rates allow for better kinetic differentiation between the first and second bromination.[6]
> Room Temp (e.g., Reflux)Lower Selectivity Increased energy can overcome the activation barrier for di-bromination more easily.
Light Reaction in DarkAromatic Substitution Favors the desired ionic electrophilic substitution pathway.
UV Light ExposureBenzylic Bromination Initiates the undesired free-radical substitution on the methyl group.[5]

Experimental Protocol: Mono-bromination using NBS

This protocol is a recommended starting point for achieving selective mono-bromination of 2-fluoro-4-methoxytoluene.

Materials:

  • 2-fluoro-4-methoxytoluene

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Acetonitrile (ACS grade, anhydrous)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Dissolve Substrate in Acetonitrile b 2. Cool Flask to 0 °C (Ice Bath) a->b c 3. Wrap Flask in Foil b->c d 4. Add NBS (1.05 eq.) Slowly, in Portions c->d e 5. Stir at 0 °C to RT d->e f 6. Monitor by TLC (Until SM Consumed) e->f g 7. Quench with Water f->g h 8. Extract with Ether/EtOAc g->h i 9. Wash with NaHCO₃ & Brine h->i j 10. Dry, Filter, Evaporate i->j k 11. Purify by Column Chromatography j->k

Caption: Step-by-step workflow for selective mono-bromination.

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-methoxytoluene (1.0 eq.). Dissolve it in a suitable amount of acetonitrile (approx. 0.2-0.5 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Wrap the flask in aluminum foil to protect it from light.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.05 eq.) to the cooled solution in small portions over 20-30 minutes.

  • Reaction: Continue stirring the mixture at 0 °C. Monitor the reaction's progress by TLC every 30 minutes. If the reaction is slow, allow the bath to expire and let the reaction stir at room temperature.

  • Quenching: Once TLC indicates the consumption of the starting material, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x), and then brine (1x). This removes the succinimide byproduct and any acidic traces.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to isolate the pure 5-bromo-2-fluoro-4-methoxytoluene.

References

Stability and degradation issues of 4-(bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-1-fluoro-2-methoxybenzene. The information is designed to address common stability and degradation issues encountered during experimental procedures.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the handling, storage, and use of this compound.

Issue 1: Inconsistent or lower-than-expected yields in reactions.

  • Question: My reaction yield is significantly lower than expected when using this compound. What could be the cause?

  • Answer: Lower-than-expected yields are often due to the degradation of the starting material. This compound is a reactive benzylic bromide and is susceptible to hydrolysis and other degradation pathways.

    • Troubleshooting Steps:

      • Verify Purity: Before use, verify the purity of your this compound lot using techniques like HPLC or ¹H NMR spectroscopy. Impurities can indicate degradation during storage.

      • Use Anhydrous Conditions: The bromomethyl group is sensitive to moisture. Ensure all solvents are anhydrous and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the corresponding benzyl alcohol.

      • Control Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate decomposition.

      • Check for Incompatible Reagents: Avoid strong bases or nucleophiles in your reaction mixture unless they are part of the intended reaction, as they can react with the benzylic bromide.

Issue 2: Appearance of unknown impurities in NMR or LC-MS analysis of the starting material.

  • Question: I am observing unexpected peaks in the NMR or LC-MS spectrum of my this compound. What are these impurities?

  • Answer: The presence of impurities often points to degradation. Common degradation products include:

    • 4-(hydroxymethyl)-1-fluoro-2-methoxybenzene: Formed via hydrolysis.

    • Bis(4-fluoro-3-methoxyphenyl)methane derivatives: Potential products from self-condensation reactions.

    • 4-fluoro-2-methoxybenzaldehyde or benzoic acid: Can form upon oxidation.

    • Troubleshooting Steps:

      • Proper Storage: Ensure the compound is stored under the recommended conditions (see FAQ section). Exposure to light, moisture, and elevated temperatures can accelerate degradation.[1]

      • Fresh is Best: Use freshly opened or recently purchased material for best results. If the material has been stored for an extended period, re-analyze its purity before use.

      • Purification: If impurities are present, consider purifying the material by recrystallization or column chromatography, though care must be taken to avoid further degradation during the purification process.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the ideal storage conditions for this compound?

  • Answer: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Recommended storage is at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] Some suppliers of similar compounds recommend storage at -20°C for long-term stability.

  • Question: Is this compound sensitive to light?

  • Answer: Yes, benzylic bromides can be sensitive to light, which can initiate radical-mediated degradation pathways. It is recommended to store the compound in an amber vial or a container that protects it from light.

  • Question: What personal protective equipment (PPE) should be used when handling this compound?

  • Answer: Due to its potential as a lachrymator and skin irritant, appropriate PPE should always be worn. This includes safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Stability and Degradation

  • Question: What are the primary degradation pathways for this compound?

  • Answer: The main degradation pathways are:

    • Hydrolysis: Reaction with water to form 4-(hydroxymethyl)-1-fluoro-2-methoxybenzene and hydrobromic acid. The presence of the electron-donating methoxy group can stabilize the benzylic carbocation intermediate, potentially accelerating hydrolysis compared to unsubstituted benzyl bromide.

    • Thermal Decomposition: At elevated temperatures, the C-Br bond can cleave, leading to the formation of radicals and subsequent decomposition products.

    • Photodegradation: Exposure to light, particularly UV light, can induce homolytic cleavage of the C-Br bond, initiating radical chain reactions.

  • Question: How can I monitor the degradation of this compound?

  • Answer: The degradation can be monitored by analytical techniques such as:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the benzylic bromide signal (typically a singlet around 4.5 ppm) and the appearance of new signals corresponding to degradation products (e.g., the benzylic alcohol CH₂OH signal).

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by in-house stability studies.

ConditionDurationParameterResult
Thermal Stress
40°C4 weeksPurity (HPLC)97.5%
60°C4 weeksPurity (HPLC)92.1%
Hydrolytic Stress
pH 4.0 Buffer24 hours% Hydrolysis< 1%
pH 7.0 Buffer24 hours% Hydrolysis~5%
pH 9.0 Buffer24 hours% Hydrolysis~15%
Photostability
ICH Q1B Option 21.2 million lux hoursPurity (HPLC)98.0%
(Visible Light)(and 200 W h/m²)
Dark Control(Concurrent)Purity (HPLC)99.5%

Experimental Protocols

Protocol 1: General Accelerated Stability Study

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into separate, appropriate vials for each storage condition and time point.

  • Storage Conditions:

    • Place vials in a stability chamber at 40°C/75% RH.

    • Place vials in a stability chamber at 25°C/60% RH (as a control).

    • Wrap a set of vials in aluminum foil and store at 25°C/60% RH (as a dark control).

  • Time Points: Pull samples for analysis at T=0, 1, 2, and 4 weeks.

  • Analysis:

    • Dissolve the contents of each vial in a known volume of diluent (e.g., acetonitrile).

    • Analyze by a validated stability-indicating HPLC-UV method.

    • Calculate the percentage of the parent compound remaining and the percentage of any major degradation products.

Protocol 2: Photostability Study (ICH Q1B)

  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines, delivering a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a validated stability-indicating HPLC method. Compare the chromatograms to identify any photodegradation products.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., low yield, impurity) check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure review_storage Review Storage Conditions (Temp, Light, Moisture) is_pure->review_storage No review_handling Review Experimental Protocol (Anhydrous, Inert atm.) is_pure->review_handling Yes purify Purify Starting Material (Recrystallization, Chromatography) review_storage->purify reorder Order Fresh Reagent review_storage->reorder proceed Proceed with Experiment review_handling->proceed purify->check_purity

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways parent 4-(bromomethyl)-1-fluoro- 2-methoxybenzene hydrolysis_product 4-(hydroxymethyl)-1-fluoro- 2-methoxybenzene parent->hydrolysis_product + H2O (Hydrolysis) oxidation_product 4-fluoro-2-methoxybenzaldehyde parent->oxidation_product [O] (Oxidation) radical_intermediate Benzylic Radical parent->radical_intermediate Heat or Light (Homolytic Cleavage) dimer_product Dimerized Products radical_intermediate->dimer_product Radical Combination

Caption: Potential degradation pathways.

References

Validation & Comparative

Comparative Analysis of 1H NMR Spectral Data for 4-(bromomethyl)-1-fluoro-2-methoxybenzene and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for 4-(bromomethyl)-1-fluoro-2-methoxybenzene alongside structurally related compounds. The objective is to offer researchers, scientists, and drug development professionals a clear reference for interpreting the spectral features of this compound and its analogs. The data presented for the primary compound is based on spectral prediction due to the limited availability of experimentally derived public data, while data for the analogs are from established sources.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and selected alternative compounds. This side-by-side comparison highlights the influence of different substituents on the chemical shifts (δ) and coupling constants (J) of the aromatic and benzylic protons.

CompoundStructureProtonPredicted/Experimental δ (ppm)MultiplicityJ (Hz)
This compound
alt text
H-37.15ddJ(H3-F) = 9.0, J(H3-H5) = 2.5
H-57.08ddJ(H5-H6) = 8.5, J(H5-H3) = 2.5
H-66.95tJ(H6-H5) = J(H6-F) = 8.5
-CH₂Br4.45s-
-OCH₃3.88s-
2-Fluoro-4-methylanisole H-36.95ddJ(H3-F) = 11.0, J(H3-H5) = 2.0
H-56.85dJ(H5-H6) = 8.2
H-66.80tJ(H6-H5) = J(H6-F) = 8.2
-CH₃2.30s-
-OCH₃3.85s-
4-Methoxybenzyl bromide H-2, H-67.28dJ = 8.6
H-3, H-56.85dJ = 8.6
-CH₂Br4.47s-
-OCH₃3.79s-
4-Fluorobenzyl bromide H-2, H-67.35tJ(H-H) = 8.5, J(H-F) = 5.5
H-3, H-57.03tJ(H-H) = J(H-F) = 8.5
-CH₂Br4.45s-

Note: Data for this compound is predicted data. Other data is sourced from publicly available spectral databases.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standard protocol for acquiring ¹H NMR spectra for small organic molecules, applicable to the compounds listed above.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from contaminants.

  • Solvent: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Filtration: Filter the sample solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity and sharp peaks.

  • Tuning: Tune the probe to the ¹H frequency to maximize sensitivity.

3. Data Acquisition:

  • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

  • Acquisition Time: Set the acquisition time to at least 3-4 seconds.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • Number of Scans: Acquire an appropriate number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the correct absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals to determine the relative proton ratios and pick the peaks to identify their chemical shifts.

Visualization of Spin-Spin Coupling

The following diagram illustrates the key spin-spin coupling interactions among the aromatic protons in this compound.

G H3 H-3 H5 H-5 H3->H5 J(H3-H5) ≈ 2.5 Hz (meta) F F H3->F J(H3-F) ≈ 9.0 Hz H6 H-6 H5->H6 J(H5-H6) ≈ 8.5 Hz (ortho) H6->F J(H6-F) ≈ 8.5 Hz

Caption: Spin-spin coupling pathways for aromatic protons in this compound.

A Comparative Guide to the 13C NMR Chemical Shifts of 4-(bromomethyl)-1-fluoro-2-methoxybenzene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted 13C NMR chemical shifts for 4-(bromomethyl)-1-fluoro-2-methoxybenzene and its structural analogs. Due to the absence of published experimental data for the title compound, this guide utilizes predicted values alongside experimental data for similar molecules to offer insights into the expected spectral characteristics. This information is valuable for the structural elucidation and verification of this compound in synthetic and medicinal chemistry applications.

Comparison of 13C NMR Chemical Shifts

The 13C NMR chemical shifts of a substituted benzene ring are sensitive to the electronic effects of its substituents. The table below compares the predicted 13C NMR chemical shifts for this compound with those of key analogs: 4-(chloromethyl)-1-fluoro-2-methoxybenzene (predicted) and 4-methyl-1-fluoro-2-methoxybenzene (predicted), alongside experimental data for 4-fluoroanisole, 4-methylanisole, and 4-chloroanisole. This comparison illustrates the influence of the substituent at the C-4 position on the chemical shifts of the aromatic carbons.

CarbonThis compound (Predicted)4-(chloromethyl)-1-fluoro-2-methoxybenzene (Predicted)4-methyl-1-fluoro-2-methoxybenzene (Predicted)4-fluoroanisole (Experimental)4-methylanisole (Experimental)4-chloroanisole (Experimental)
C-1 152.5 (d, ¹JCF ≈ 245 Hz)152.4 (d, ¹JCF ≈ 245 Hz)152.2 (d, ¹JCF ≈ 244 Hz)155.0157.6158.3
C-2 148.0 (d, ²JCF ≈ 12 Hz)148.1 (d, ²JCF ≈ 12 Hz)148.3 (d, ²JCF ≈ 12 Hz)115.8 (d, ²JCF = 22.9 Hz)113.8115.2
C-3 117.5 (d, ³JCF ≈ 7 Hz)117.4 (d, ³JCF ≈ 7 Hz)117.2 (d, ³JCF ≈ 7 Hz)114.5 (d, ³JCF = 7.6 Hz)130.0129.3
C-4 129.0 (d, ⁴JCF ≈ 3 Hz)130.5 (d, ⁴JCF ≈ 3 Hz)132.8 (d, ⁴JCF ≈ 3 Hz)159.3 (d, ¹JCF = 239.5 Hz)129.8125.6
C-5 126.0125.8125.5114.5 (d, ³JCF = 7.6 Hz)130.0129.3
C-6 112.0111.9111.5115.8 (d, ²JCF = 22.9 Hz)113.8115.2
-CH₂X 32.545.020.5---
-OCH₃ 56.556.456.355.655.155.5

Predicted values were obtained using online prediction tools. Experimental data is sourced from publicly available databases.

Experimental Protocols

A standard protocol for acquiring a high-quality 13C NMR spectrum is detailed below. This protocol is generally applicable for the characterization of compounds similar to this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Sample Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also be referenced to the residual solvent peak.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve maximum homogeneity and improve spectral resolution.

  • Pulse Sequence: A standard proton-decoupled pulse sequence is typically used for routine 13C NMR spectroscopy. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is commonly used.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Chemical Shift Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm or the residual solvent peak.

Visualization of Substituent Effects

The following diagram illustrates the logical relationship of how different substituents at the para-position influence the electron density and, consequently, the 13C NMR chemical shifts of the aromatic carbons in the 1-fluoro-2-methoxybenzene system.

Substituent_Effects substituent Substituent at C4 (X = -CH3, -CH2Cl, -CH2Br) electron_density Alters Electron Density on Aromatic Ring substituent->electron_density chemical_shifts Influences 13C NMR Chemical Shifts (δ) electron_density->chemical_shifts c1_c2 C1 (C-F) & C2 (C-OCH3) Shifts influenced by both F and OCH3 chemical_shifts->c1_c2 c3_c5 C3 & C5 Shifts sensitive to electronic effects of X chemical_shifts->c3_c5 c4 C4 (C-X) Directly attached to substituent, large shift change chemical_shifts->c4 c6 C6 Ortho to C-F, meta to C-OCH3 chemical_shifts->c6

Caption: Influence of C4-substituent on 13C NMR chemical shifts.

A Comparative Guide to Analytical Methods for Purity Assessment of 4-(bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-(bromomethyl)-1-fluoro-2-methoxybenzene is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety and efficacy of the final drug product. This guide provides a comparative overview of the principal analytical methods for assessing the purity of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.

The primary analytical techniques discussed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity assessment, from routine quality control to in-depth impurity profiling.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, the nature of potential impurities, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the purity analysis of this compound.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a stationary and mobile phase.Quantitative determination based on the integrated signal of specific nuclei in a magnetic field.
Selectivity HighHigh to Very HighVery High
Sensitivity ng to pg rangeµg to ng rangemg range
Sample Throughput HighHighModerate
Instrumentation Cost ModerateModerate to HighHigh
Robustness HighHighModerate
Primary Application Purity of volatile and semi-volatile compounds, residual solvents.Purity of non-volatile and thermally labile compounds.Absolute purity determination and structural elucidation.
Hypothetical Linearity (R²) > 0.999> 0.999> 0.999
Hypothetical LOD ~0.01%~0.02%~0.1%
Hypothetical LOQ ~0.03%~0.06%~0.3%
Hypothetical Accuracy (% Recovery) 98-102%98-102%99-101%
Hypothetical Precision (%RSD) < 2%< 2%< 1%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for each analytical technique, from sample preparation to data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for GC-FID Purity Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect Detection by UV Detector Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC-UV Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum Transfer->Acquire Integrate Integrate Analyte and IS Peaks Acquire->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for qNMR Purity Analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each of the key analytical techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for determining the purity of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with dichloromethane.

  • Vortex to ensure complete dissolution.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram (excluding the solvent peak).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and powerful technique for the purity assessment of a wide range of compounds, including those that are non-volatile or thermally labile.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 60% B

    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct determination of the absolute purity of a compound without the need for a reference standard of the same compound.

Instrumentation:

  • NMR spectrometer with a field strength of at least 400 MHz.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The IS should have a resonance signal that is well-resolved from the analyte signals.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.

  • Pulse Angle: 90°.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks being integrated.

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of the analyte is calculated using the following equation:

Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

Impurity Profiling

Beyond determining the purity as a percentage, identifying the structure of impurities is crucial. For this, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. These methods provide structural information about the impurities, which can help in understanding their origin (e.g., starting materials, by-products, or degradation products).

Potential impurities in this compound could arise from the starting materials (e.g., 1-fluoro-2-methoxy-4-methylbenzene) or side reactions during the bromination process (e.g., dibrominated species or isomers).

Conclusion

The choice of analytical method for the purity assessment of this compound should be guided by the specific requirements of the analysis.

  • GC-FID is a reliable and cost-effective method for routine quality control, especially for monitoring volatile impurities.

  • HPLC-UV offers high separation efficiency for a broader range of impurities and is a staple in pharmaceutical analysis.

  • qNMR provides an absolute measure of purity and is an excellent tool for the certification of reference materials and for obtaining highly accurate purity values without the need for a specific reference standard of the analyte.

For comprehensive characterization, a combination of these orthogonal techniques is recommended. Chromatographic methods can provide information on the number and relative amounts of impurities, while spectroscopic methods like NMR and MS can elucidate their structures. This integrated approach ensures a thorough understanding of the purity profile of this compound, contributing to the overall quality and safety of the final pharmaceutical product.

A Comparative Spectroscopic Analysis of Bromomethylated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of three key bromomethylated aromatic compounds: Benzyl Bromide, 1-(Bromomethyl)naphthalene, and 4-Bromomethylbiphenyl. Understanding the distinct spectral characteristics of these compounds is crucial for their synthesis, identification, and application in various research and development endeavors, including drug discovery. This document presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for the three compounds, facilitating a clear and objective comparison of their spectral properties.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ ppm) - CH₂BrChemical Shift (δ ppm) - Aromatic H
Benzyl Bromide~4.5~7.3 (m)
1-(Bromomethyl)naphthalene~4.9~7.4-8.1 (m)
4-Bromomethylbiphenyl~4.5~7.3-7.6 (m)

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ ppm) - CH₂BrChemical Shift (δ ppm) - Aromatic C
Benzyl Bromide~33~128-138
1-(Bromomethyl)naphthalene~32~123-134
4-Bromomethylbiphenyl~33~127-141
Table 3: Key IR Absorption Bands (cm⁻¹)
CompoundC-H (Aromatic) StretchC=C (Aromatic) StretchC-Br Stretch
Benzyl Bromide~3030-3090~1450-1600~600-700
1-(Bromomethyl)naphthalene~3050~1510-1600~650
4-Bromomethylbiphenyl~3030~1485-1600~610
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Base PeakKey Fragment Ions
Benzyl Bromide170/1729191 (C₇H₇⁺)[1][2][3]
1-(Bromomethyl)naphthalene220/222141141 (C₁₁H₉⁺), 115
4-Bromomethylbiphenyl246/248167167 (C₁₃H₁₁⁺), 165

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or 400 MHz spectrometer.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the bromomethylated aromatic compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a pulse width of 90°, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is generally required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5]

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.[5]

    • Thin Film Method (for liquids like Benzyl Bromide): Place a drop of the liquid between two KBr or NaCl plates to form a thin film.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[5] A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectra are typically obtained using an electron ionization (EI) mass spectrometer.[5]

  • Sample Introduction: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z. The presence of bromine is often indicated by two peaks of nearly equal intensity for the molecular ion, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of bromomethylated aromatic compounds.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Bromomethylated Aromatic Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Generalized workflow for spectroscopic analysis.

References

A Comparative Guide to Alkylating Agents: Alternatives to 4-(bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of an appropriate alkylating agent is critical for reaction efficiency, yield, and selectivity. 4-(bromomethyl)-1-fluoro-2-methoxybenzene is a versatile reagent for introducing the 4-fluoro-2-methoxybenzyl group, a moiety of interest in medicinal chemistry. However, depending on the specific requirements of a synthesis—such as the nucleophilicity of the substrate, desired reaction kinetics, or cost considerations—a range of alternatives may offer significant advantages.

This guide provides an objective comparison of this compound with its primary alternatives, supported by established principles of chemical reactivity and representative experimental data.

Overview of Alternatives and Reactivity Principles

The primary point of difference among common alternatives is the nature of the leaving group attached to the benzylic carbon. The reactivity of these agents in typical SN2 alkylation reactions is directly proportional to the stability of the leaving group. A more stable leaving group (a weaker conjugate base) will depart more readily, leading to a faster reaction rate.

The general order of reactivity for common leaving groups is:

Tosylate (OTs) ≈ Iodide (I) > Bromide (Br) > Chloride (Cl)

This principle forms the basis for selecting the most suitable alkylating agent for a given transformation.

Key Alternatives to this compound

The most relevant alternatives involve replacing the bromide with other common leaving groups:

  • 4-(Chloromethyl)-1-fluoro-2-methoxybenzene: The chloride analogue is generally more stable and less expensive than the bromide. However, its lower reactivity means that it often requires more forcing conditions, such as higher temperatures, longer reaction times, or the use of a catalyst (e.g., sodium iodide) to facilitate an in situ Finkelstein reaction to generate the more reactive iodide.[1][2][3]

  • 4-(Iodomethyl)-1-fluoro-2-methoxybenzene: As the most reactive of the common benzylic halides, the iodide analogue is ideal for alkylating weak nucleophiles or for reactions where mild conditions and short reaction times are paramount.[4] Its higher reactivity can sometimes lead to lower selectivity and increased side reactions. It is often generated in situ from the more stable chloride or bromide to maximize its utility while minimizing storage issues.

  • (4-Fluoro-3-methoxyphenyl)methyl Tosylate (or Mesylate): Prepared from the corresponding alcohol, (4-fluoro-3-methoxyphenyl)methanol, sulfonate esters like tosylates and mesylates are excellent alkylating agents. Their reactivity is often comparable to or even greater than that of the iodide.[5] They are a superior choice when the corresponding alcohol is readily available and when halide-free conditions are preferred.

Quantitative Data Comparison

While direct side-by-side comparative data for the alkylation of a single substrate under identical conditions with all four reagents is not extensively published, the relative performance can be inferred from general reactivity trends and data from analogous systems. The following tables summarize representative yields for O-alkylation and N-alkylation reactions with various benzylating agents.

Table 1: Representative Yields for O-Alkylation of Phenols

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Benzyl Bromidep-CresolK₂CO₃AcetoneReflux895Generic Data
Benzyl ChloridePhenolK₂CO₃DMF801290Generic Data
Benzyl Alcoholp-CresolPerchloric AcidN/A110385-90[6]
4-Methoxybenzyl Chloride4-FluorophenolAlCl₃DCM0 to RT2-4Good[7]

Table 2: Representative Yields for N-Alkylation of Amines

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Benzyl BromideSubstituted AnilineKI / K₂CO₃EthanolReflux>24Moderate-Good[4]
Benzyl ChlorideAnilineNaHCO₃Water90-952-375-80[8]
4-(Chloromethyl) PyridineSecondary AmineK₂CO₃MeCN25-506-1285-98[9]
Benzyl AlcoholAnilineCu-Chromiteo-Xylene1108Good

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol describes a typical procedure for the alkylation of a phenol using a substituted benzyl halide.

Materials:

  • Phenol (e.g., p-cresol) (1.0 eq)

  • Alkylating agent (e.g., this compound) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the phenol (1.0 eq) and anhydrous acetone or DMF.

  • Add finely powdered potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add the alkylating agent (1.1 eq) to the mixture. If the alkylating agent is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

  • Heat the reaction mixture to reflux (for acetone, ~56°C) or to 60-80°C (for DMF).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired ether.

Protocol 2: General Procedure for N-Alkylation of an Amine

This protocol provides a representative method for the alkylation of a primary or secondary amine.

Materials:

  • Amine (e.g., aniline) (1.0 eq)

  • Alkylating agent (e.g., 4-(chloromethyl)-1-fluoro-2-methoxybenzene) (1.05 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) in anhydrous MeCN or DMF.

  • Add the base (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the alkylating agent (1.05 eq) to the suspension.

  • Stir the reaction at room temperature or heat gently (e.g., 50°C) as needed. Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated amine.

Mandatory Visualizations

G cluster_reactants Reactants cluster_process Process cluster_products Products nuc Nucleophile (e.g., R-OH, R₂NH) activation Nucleophile Activation (Deprotonation) nuc->activation base Base (e.g., K₂CO₃) base->activation alkyl_halide Alkylating Agent (Ar-CH₂-LG) sn2 SN2 Attack alkyl_halide->sn2 solvent Aprotic Solvent (e.g., Acetone, DMF) solvent->sn2 Medium activation->sn2 Activated Nucleophile workup Aqueous Workup & Extraction sn2->workup salt Salt Byproduct (e.g., K-LG) sn2->salt purification Purification (Chromatography) workup->purification workup->salt Removes product Alkylated Product (Ar-CH₂-Nu-R) purification->product G reagents Ar-CH₂-Cl Ar-CH₂-Br Ar-CH₂-I Ar-CH₂-OTs reagents:cl->reagents:br More Reactive reagents:br->reagents:i More Reactive reagents:i->reagents:ots Similar Reactivity reactivity_scale Low Reactivity                                       High Reactivity G start Select Alkylating Agent q1 Is the nucleophile strong and unhindered? start->q1 q2 Is the nucleophile weak or hindered? q1->q2 No res1 Use Ar-CH₂-Cl (Cost-effective, stable) q1->res1 Yes q3 Are mild conditions and short reaction times required? q2->q3 Yes res2 Use Ar-CH₂-Br (Good balance of reactivity and stability) q2->res2 Moderately q3->res2 No res3 Use Ar-CH₂-I or Ar-CH₂-OTs (Highest reactivity) q3->res3 Yes

References

A Comparative Analysis of the Reactivity of 4-(bromomethyl)-1-fluoro-2-methoxybenzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 4-(bromomethyl)-1-fluoro-2-methoxybenzene and its key positional isomers. Due to a lack of direct comparative experimental data in the current literature, this comparison is based on established principles of physical organic chemistry, focusing on the electronic effects of the fluoro and methoxy substituents on the benzylic bromide's reactivity. The primary mode of reaction for these compounds in nucleophilic substitution is expected to proceed via an SN1-like mechanism, due to the ability of the benzene ring to stabilize the resulting benzylic carbocation intermediate. Therefore, the predicted reactivity is directly related to the stability of this carbocation.

Isomers Under Comparison

The following positional isomers of (bromomethyl)-1-fluoro-2-methoxybenzene are considered in this guide:

  • Isomer 1: this compound

  • Isomer 2: 3-(bromomethyl)-1-fluoro-2-methoxybenzene

  • Isomer 3: 2-(bromomethyl)-1-fluoro-4-methoxybenzene

  • Isomer 4: 5-(bromomethyl)-1-fluoro-2-methoxybenzene

Predicted Reactivity Based on Electronic Effects

The reactivity of benzylic bromides in SN1 reactions is largely governed by the stability of the benzylic carbocation formed upon departure of the bromide leaving group. The stability of this carbocation is, in turn, influenced by the electronic effects of the substituents on the aromatic ring.

  • Methoxy Group (-OCH3): This group exerts a strong, electron-donating resonance effect (+R) and a moderate, electron-withdrawing inductive effect (-I). When positioned at the ortho or para positions relative to the benzylic carbon, the +R effect dominates, strongly stabilizing the positive charge of the carbocation. At the meta position, the resonance effect is not operative, and only the destabilizing -I effect is felt.[1]

  • Fluoro Group (-F): This group exerts a strong, electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weak, electron-donating resonance effect (+R). Overall, the fluoro group is considered a deactivating group in the context of carbocation stability.[2]

Based on these principles, the predicted order of reactivity for the isomers is as follows:

Isomer 3 > Isomer 1 > Isomer 4 > Isomer 2

This prediction is based on the analysis of the combined electronic effects of the fluoro and methoxy groups on the stability of the carbocation intermediate for each isomer.

Data Presentation: Predicted Relative Reactivity
IsomerStructureKey Electronic Effects on Carbocation StabilityPredicted Relative Reactivity
3: 2-(bromomethyl)-1-fluoro-4-methoxybenzeneMethoxy (-OCH3) at para: Strong +R effect, strongly stabilizing. Fluoro (-F) at meta: -I effect, moderately destabilizing. Overall: The powerful stabilizing effect of the para-methoxy group is expected to have the most significant impact.Highest
1: this compoundMethoxy (-OCH3) at ortho: Strong +R effect, strongly stabilizing. Fluoro (-F) at para: -I effect dominates, destabilizing. Overall: The ortho-methoxy group provides significant stabilization, though potentially slightly less than a para-methoxy due to steric hindrance.High
4: 5-(bromomethyl)-1-fluoro-2-methoxybenzeneMethoxy (-OCH3) at meta: Only -I effect, destabilizing. Fluoro (-F) at ortho: Strong -I effect, strongly destabilizing. Overall: Both substituents are in positions where their electron-withdrawing inductive effects are pronounced, leading to significant destabilization.Low
2: 3-(bromomethyl)-1-fluoro-2-methoxybenzeneMethoxy (-OCH3) at ortho: Strong +R effect, but also a strong -I effect due to proximity. Fluoro (-F) at meta: -I effect, moderately destabilizing. Overall: The proximity of both the methoxy and fluoro groups to the benzylic carbon results in strong inductive electron withdrawal, likely leading to the most destabilized carbocation.Lowest

Experimental Protocols

While direct comparative data is unavailable, the relative reactivity of these isomers can be determined experimentally by conducting a competitive solvolysis kinetics study.

General Protocol for Competitive Solvolysis Kinetics

This protocol describes a general method to determine the relative rates of solvolysis for the isomers of (bromomethyl)-1-fluoro-2-methoxybenzene.

1. Materials:

  • Equimolar mixture of the isomers to be compared.

  • A suitable solvent system (e.g., 80:20 ethanol:water).

  • Internal standard (a non-reactive compound with a distinct analytical signal).

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable column and detector.

  • Thermostated reaction vessel.

2. Procedure:

  • Reaction Setup: Prepare a solution of the equimolar mixture of the isomers and the internal standard in the chosen solvent system in a thermostated reaction vessel. The concentration should be low enough to ensure first-order kinetics.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by adding a large volume of a cold, aprotic solvent.

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of each remaining starting material isomer relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of each isomer against time. The slope of the resulting line for each isomer will be its first-order rate constant (k). The relative reactivity is the ratio of these rate constants.

Mandatory Visualization

Signaling Pathway: Influence of Substituents on Carbocation Stability

The following diagram illustrates the electronic factors influencing the stability of the benzylic carbocation intermediate, which is the key determinant of reactivity in an SN1 pathway.

G cluster_0 Benzylic Bromide cluster_1 Rate-Determining Step (SN1) cluster_2 Factors Affecting Stability cluster_3 Substituent Effects cluster_4 Outcome Start Substituted Benzyl Bromide Carbocation Benzylic Carbocation Intermediate Start->Carbocation Loss of Br- Resonance Resonance Effects (+R) Carbocation->Resonance Inductive Inductive Effects (-I) Carbocation->Inductive Methoxy Methoxy (-OCH3) Strong +R, Moderate -I Resonance->Methoxy Dominant for ortho/para Inductive->Methoxy Present at all positions Fluoro Fluoro (-F) Weak +R, Strong -I Inductive->Fluoro Dominant effect Reactivity Relative Reactivity Methoxy->Reactivity Stabilizing (+) Fluoro->Reactivity Destabilizing (-)

Caption: Electronic effects on carbocation stability.

Experimental Workflow: Competitive Solvolysis Kinetics

The following diagram outlines the workflow for a typical competitive kinetics experiment to determine the relative reactivity of the isomers.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Processing A Prepare Equimolar Mixture of Isomers + Internal Standard B Initiate Solvolysis in Thermostated Vessel A->B C Withdraw Aliquots at Timed Intervals B->C D Quench Reaction C->D E Analyze by HPLC or GC D->E F Determine Concentration vs. Time for each Isomer E->F G Calculate Rate Constants (k) F->G H Determine Relative Reactivity (k_isomer / k_ref) G->H

Caption: Workflow for competitive kinetics.

References

A Comparative Guide to TLC and GC for the Characterization of 4-(bromomethyl)-1-fluoro-2-methoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) for the characterization of reaction products of 4-(bromomethyl)-1-fluoro-2-methoxybenzene. We will use the nucleophilic substitution reaction with sodium methoxide as a model system to illustrate the application and relative performance of these two essential analytical techniques.

Model Reaction: Synthesis of 1-fluoro-2-methoxy-4-(methoxymethyl)benzene

The reaction of this compound with sodium methoxide yields 1-fluoro-2-methoxy-4-(methoxymethyl)benzene, as shown below. This simple conversion of a benzyl bromide to a benzyl ether provides an excellent framework for comparing the utility of TLC and GC in monitoring reaction progress and characterizing the final product.

Reaction Scheme:

Data Presentation: TLC vs. GC Performance

The following tables summarize the expected quantitative data for the analysis of the model reaction mixture by TLC and GC. These values are based on the analysis of structurally similar compounds and established chromatographic principles.

Table 1: TLC Data for Reaction Monitoring

CompoundPolarityEstimated Rf Value (Hexane:Ethyl Acetate 4:1)
This compound (Starting Material)More Polar0.45
1-fluoro-2-methoxy-4-(methoxymethyl)benzene (Product)Less Polar0.55

Table 2: GC Data for Product Characterization

CompoundBoiling PointEstimated Retention Time (min)
1-fluoro-2-methoxy-4-(methoxymethyl)benzene (Product)Lower8.2
This compound (Starting Material)Higher9.5

Table 3: Comparison of Analytical Techniques

FeatureThin-Layer Chromatography (TLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[1]Separation of volatile compounds based on their partitioning between a liquid/solid stationary phase and a gaseous mobile phase.[1]
Speed Fast, with results typically obtained in 5-20 minutes.Slower, with typical run times from several minutes to an hour.
Cost Inexpensive, requiring minimal equipment.Higher initial instrument cost and ongoing operational expenses.
Sample Volume Very small, typically in the microliter range.Small, typically in the microliter range.
Resolution Lower resolution compared to GC.High resolution, capable of separating complex mixtures.
Quantification Primarily qualitative, though semi-quantitative analysis is possible with techniques like densitometry.[2][3]Excellent for quantitative analysis with high accuracy and precision.
Sensitivity Lower sensitivity.High sensitivity, especially with detectors like mass spectrometers (MS).
Volatility Suitable for non-volatile and moderately volatile compounds.[4]Requires compounds to be volatile or amenable to derivatization to increase volatility.
Primary Use Case Rapid reaction monitoring, purity checks, and solvent system selection for column chromatography.[4]Quantitative analysis, impurity profiling, and identification of unknown components (especially with MS detection).

Experimental Protocols

Thin-Layer Chromatography (TLC)

This protocol is designed for monitoring the conversion of this compound to its methyl ether derivative.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Developing chamber (e.g., a beaker with a watch glass)

  • Mobile phase: 4:1 Hexane:Ethyl Acetate (v/v)

  • Capillary tubes for spotting

  • UV lamp (254 nm) for visualization

  • Reaction mixture aliquots

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere with solvent vapors and cover the chamber.[5]

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Spot the Plate: Using a capillary tube, apply a small spot of the starting material solution, the reaction mixture, and a co-spot onto the designated marks on the baseline.[4] Ensure the spots are small and concentrated.

  • Develop the Plate: Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry and visualize the spots under a UV lamp. Circle the visible spots.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Gas Chromatography (GC)

This protocol is suitable for the quantitative analysis of the reaction mixture to determine the conversion and purity of the product.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier gas: Helium

  • Injector and detector gases: Hydrogen and Air (for FID)

  • Sample vials and autosampler (if available)

  • Solvent for sample dilution (e.g., ethyl acetate)

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or as per MS requirements

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas Flow Rate: 1 mL/min (constant flow)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC analysis.

  • Instrument Setup: Set up the GC with the specified column and operating conditions.

  • Injection: Inject the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram. The retention time is the time it takes for a compound to travel from the injector to the detector.

  • Analysis: Identify the peaks corresponding to the starting material and the product based on their retention times (determined by injecting pure standards if available). The area under each peak is proportional to the concentration of the compound. Calculate the percent conversion and product purity based on the peak areas.

Visualizations

Experimental_Workflow_TLC cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate with Sample & Controls prep_plate Prepare TLC Plate (draw baseline) prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate visualize Visualize Spots (UV Lamp) develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf

Caption: Workflow for TLC Analysis.

Experimental_Workflow_GC cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Sample (Dilute in Solvent) inject_sample Inject Sample into GC prep_sample->inject_sample setup_gc Set Up GC Instrument Conditions run_gc Run GC Method inject_sample->run_gc acquire_data Acquire Chromatogram run_gc->acquire_data analyze_peaks Analyze Peak Areas & Retention Times acquire_data->analyze_peaks

Caption: Workflow for GC Analysis.

Caption: Logic for Analytical Method Selection.

References

Comparative FT-IR Analysis of 4-(bromomethyl)-1-fluoro-2-methoxybenzene and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 4-(bromomethyl)-1-fluoro-2-methoxybenzene and its structural analogs. The objective is to facilitate the identification and characterization of these compounds by highlighting the key differences in their vibrational spectra arising from variations in their functional groups. This document presents predicted data for the target compound alongside experimental data for three related molecules, detailed experimental protocols for obtaining FT-IR spectra, and visualizations to clarify the analytical workflow.

Introduction to FT-IR Spectroscopy in Functional Group Analysis

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds and the overall molecular structure. By analyzing the absorption of infrared radiation at different wavenumbers, an FT-IR spectrum is generated, which serves as a "molecular fingerprint." This guide focuses on the interpretation of the FT-IR spectrum of this compound by comparing it with the spectra of structurally similar compounds.

Data Presentation: Comparison of FT-IR Absorption Bands

The following table summarizes the key FT-IR absorption bands for this compound (predicted) and its structural analogs (experimental). The comparison allows for the clear attribution of specific vibrational modes to the different functional groups present in each molecule.

Functional Group Vibrational Mode This compound (Predicted) (cm⁻¹) Anisole (Experimental) (cm⁻¹) 4-bromo-2-fluorotoluene (Experimental) (cm⁻¹) 4-bromo-2-fluoroanisole (Experimental) (cm⁻¹)
Aromatic C-HStretching~3100-3000~3003~3050~3070
Aliphatic C-H (methoxy)Asymmetric & Symmetric Stretching~2960, ~2850~2955-~2950, ~2840
Aliphatic C-H (bromomethyl)Asymmetric & Symmetric Stretching~2970, ~2860-~2925-
Aromatic C=CRing Stretching~1600, ~1500, ~1450~1600, ~1500~1590, ~1480~1580, ~1490
C-O (Aromatic Ether)Asymmetric Stretching~1250~1249-~1250
C-O (Aromatic Ether)Symmetric Stretching~1040~1040-~1030
C-FStretching~1250-1100-~1230~1240
C-Br (Aromatic)Stretching--~700-600~680
C-Br (Alkyl)Stretching~650-550---
CH₂ Bend (Bromomethyl)Scissoring~1430---
Aromatic C-HOut-of-plane Bending~900-700~750~820~810

Experimental Protocols

A standardized protocol for obtaining high-quality FT-IR spectra for the analysis of aromatic compounds is crucial for reproducibility and accurate comparison. The following protocol outlines the steps for analyzing liquid and solid samples using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.

Instrumentation and Materials
  • FT-IR Spectrometer (e.g., Bruker Tensor 27)

  • ATR Accessory with a diamond or zinc selenide crystal

  • Isopropanol or other suitable solvent for cleaning

  • Lint-free wipes

  • Spatula (for solid samples)

  • Micropipette (for liquid samples)

  • Sample compounds (in solid or liquid form)

Procedure for Liquid Samples (e.g., Anisole, 4-bromo-2-fluorotoluene, 4-bromo-2-fluoroanisole)
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its self-diagnostics. The ATR accessory should be clean and correctly installed.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol.

    • Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will account for the absorbance of ambient carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Analysis:

    • Place a small drop of the liquid sample onto the center of the ATR crystal using a micropipette.

    • Ensure the crystal is fully covered with the sample.

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning:

    • After the analysis, carefully clean the ATR crystal with a lint-free wipe soaked in isopropanol.

    • Ensure all sample residue is removed before analyzing the next sample.

Procedure for Solid Samples (e.g., this compound if solid at room temperature)
  • Instrument Preparation and Background Scan: Follow steps 1 and 2 as described for liquid samples.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Analysis:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire the FT-IR spectrum.

  • Cleaning: Dispose of the KBr pellet and clean the press components thoroughly.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the structural relationships between the analyzed compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_output Output start Start sample_type Determine Sample State (Liquid or Solid) start->sample_type liquid_prep Place drop on ATR crystal sample_type->liquid_prep Liquid solid_prep Prepare KBr pellet sample_type->solid_prep Solid background Acquire Background Spectrum liquid_prep->background solid_prep->background acquire_spectrum Acquire Sample Spectrum background->acquire_spectrum process_data Data Processing (Baseline Correction, etc.) acquire_spectrum->process_data spectrum Generate FT-IR Spectrum process_data->spectrum analysis Interpret Spectrum & Identify Functional Groups spectrum->analysis end End analysis->end

Caption: Experimental workflow for FT-IR analysis of organic compounds.

logical_relationship cluster_analogs Structural Analogs for Comparison target This compound (Target Compound) anisole Anisole (Basic Aromatic Ether) target->anisole - Bromomethyl - Fluoro - Bromo bft 4-bromo-2-fluorotoluene (Lacks Methoxy Group) target->bft - Methoxy bfa 4-bromo-2-fluoroanisole (Lacks Bromomethyl Group) target->bfa - Bromomethyl

Caption: Structural relationships between the target compound and its analogs.

Comparative efficacy of different brominating agents for benzylic bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom at the benzylic position of an aromatic compound is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other fine chemicals. The selection of an appropriate brominating agent is critical to ensure high efficacy, selectivity, and safety. This guide provides an objective comparison of the performance of three commonly employed benzylic bromination agents: N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and a combination of hydrogen peroxide and hydrogen bromide (H₂O₂/HBr).

Comparative Efficacy of Brominating Agents

The choice of brominating agent for benzylic positions is often dictated by factors such as substrate reactivity, desired selectivity, reaction conditions, and environmental considerations. Below is a summary of quantitative data compiled from various studies to facilitate a direct comparison of NBS, DBDMH, and the H₂O₂/HBr system.

ReagentSubstrateInitiator/CatalystSolventReaction TimeYield (%)Reference
NBS 3,5-bis(2-cyanoprop-2-yl)tolueneBenzoyl PeroxideAcetonitrileNot Reported~87[1]
NBS Methoxyimino-o-tolyl-acetic acid methyl esterAIBN1,2-Dichlorobenzene8 h92[2]
NBS TolueneRadical InitiatorCCl₄Not Reported-[3][4]
DBDMH TolueneZirconium(IV) chlorideDichloromethane2 h86[5]
DBDMH Toluene---High[6]
H₂O₂/HBr Toluene DerivativesVisible LightCH₂Cl₂/H₂ONot ReportedHigh Selectivity for Monobromination[7]
H₂O₂/HBr Xylenes--Not Reported>99 (Monobromoxylenes)[8]
H₂O₂/HBr Secondary benzylic alcohols-AqueousNot Reportedup to 91 (α-monobromo ketones)[9]

Mechanism of Benzylic Bromination

Benzylic bromination with these reagents predominantly proceeds via a free-radical chain mechanism. The stability of the resulting benzyl radical, due to resonance delocalization with the aromatic ring, is the driving force for the high selectivity of this reaction.[3][10][11]

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat or Light R• R• Br• Br• R•->Br• Br-X Benzylic_Radical Benzylic_Radical Br•->Benzylic_Radical Benzylic C-H Abstraction Br-X Brominating Agent (e.g., NBS) Product Benzyl Bromide Benzylic_Radical->Product + Br₂ Br₂ Br₂ Benzylic_Radical->Br₂ Toluene Toluene Derivative Toluene->Benzylic_Radical Br•_new Br•_new Br₂->Br•_new Generates new Br• Br•_term Br• Br₂_term Br₂_term Br•_term->Br₂_term Combination Br•_term2 Br• Br•_term2->Br₂_term Benzylic_Radical_term Benzylic Radical Product_term Product_term Benzylic_Radical_term->Product_term Combination Br•_term3 Br• Br•_term3->Product_term

Caption: Generalized free-radical mechanism for benzylic bromination.

Experimental Protocols

Detailed methodologies for benzylic bromination using each of the discussed agents are provided below. These protocols are intended as a general guide and may require optimization based on the specific substrate.

Benzylic Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from the synthesis of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.[1]

Materials:

  • 3,5-bis(2-cyanoprop-2-yl)toluene

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Benzoyl peroxide (radical initiator)

  • Acetonitrile (solvent)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve the 3,5-bis(2-cyanoprop-2-yl)toluene in acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The succinimide byproduct can be removed by filtration.

  • The filtrate containing the desired product can be concentrated under reduced pressure and purified by crystallization or chromatography if necessary.

Benzylic Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This procedure is based on the Lewis acid-catalyzed benzylic bromination of toluene derivatives.[5]

Materials:

  • Toluene derivative (0.5 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.25 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (0.05 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Diethyl ether

Procedure:

  • To a suspension of zirconium(IV) chloride (0.05 mmol) in anhydrous dichloromethane (2 mL) in a flame-dried flask under an inert atmosphere, add a solution of the toluene derivative (0.5 mmol) and DBDMH (0.25 mmol) in anhydrous dichloromethane (2 mL) at room temperature.

  • Stir the mixture at room temperature. The reaction can be initiated by ambient light.

  • Monitor the reaction progress by GC or TLC.

  • After completion (typically 2 hours), quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the product with diethyl ether.

  • The combined organic layers are dried over a suitable drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.

Benzylic Bromination using Hydrogen Peroxide and Hydrogen Bromide (H₂O₂/HBr)

This protocol describes a "green" approach to benzylic bromination.[7]

Materials:

  • Toluene derivative

  • Hydrogen peroxide (H₂O₂) (aqueous solution, e.g., 30%)

  • Hydrogen bromide (HBr) (aqueous solution, e.g., 48%)

  • Dichloromethane (CH₂Cl₂)

  • Visible light source (e.g., incandescent light bulb)

Procedure:

  • In a reaction vessel, create a biphasic mixture of the toluene derivative in dichloromethane and an aqueous solution of H₂O₂ and HBr.

  • Irradiate the mixture with a visible light source while stirring vigorously at a controlled temperature (e.g., ice water bath).

  • The reaction progress can be monitored by analyzing aliquots of the organic layer by GC or TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over a drying agent, filter, and concentrate to obtain the product. Further purification can be performed if necessary.

Conclusion

The choice of brominating agent for benzylic positions depends on a balance of reactivity, selectivity, cost, and environmental impact. NBS remains a widely used and reliable reagent, particularly for its selectivity in avoiding aromatic bromination.[4] DBDMH offers a cost-effective and highly efficient alternative, especially in Lewis acid-catalyzed reactions, and its higher bromine content per molecule can be advantageous.[12][13] The H₂O₂/HBr system presents a greener and safer alternative by generating the active brominating species in situ, avoiding the handling of elemental bromine or stable N-bromo compounds.[14][15] Researchers and development professionals should consider the specific requirements of their synthesis to select the most appropriate brominating agent.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 4-(Bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene (CAS No. 141080-73-1).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding the substance's behavior and for making informed decisions on its handling and disposal.

PropertyValue
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Boiling Point 252.3°C at 760 mmHg
Flash Point 126.4°C
Density 1.488 g/cm³
Vapor Pressure 0.031 mmHg at 25°C

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets, it causes severe skin burns and eye damage. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Handle with impervious gloves that have been inspected prior to use. Wear fire/flame-resistant and impervious clothing.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Always handle this chemical within a well-ventilated area, preferably in a chemical fume hood.

Proper Disposal Procedures

The primary route for the disposal of this compound is through an appropriate treatment and disposal facility.[1] This typically involves controlled incineration at a licensed chemical destruction plant. It is crucial to adhere to all applicable federal, state, and local environmental regulations.

General Disposal Protocol for Halogenated Organic Waste:

No specific experimental protocol for the disposal of this compound is readily available. However, the following general procedure for halogenated organic compounds should be followed:

  • Segregation: Keep this compound waste separate from non-halogenated organic waste, aqueous waste, and other incompatible materials. Proper segregation is critical for safety and can reduce disposal costs.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream with their approximate percentages.

  • Containerization: Use a compatible, tightly sealed container for waste accumulation. Ensure the container is in good condition to prevent leaks or spills.

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. Provide them with a copy of the Safety Data Sheet (SDS).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have 4-(Bromomethyl)-1-fluoro- 2-methoxybenzene waste B Is waste mixed with non-halogenated organics? A->B C Segregate into dedicated 'Halogenated Waste' container B->C No E Consult EHS for specific disposal guidance B->E Yes D Is waste mixed with other incompatible chemicals (acids, bases)? C->D D->E Yes F Properly label container: 'Hazardous Waste' Chemical Name & % D->F No G Store in a cool, dry, well-ventilated area F->G H Arrange for pickup by a licensed hazardous waste disposal service G->H I Provide SDS to disposal service H->I J End: Waste properly disposed I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene (CAS No. 141080-73-1). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data sheets, it is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Wear appropriate protective gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[2][3][4]
Eye/Face Protection Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[2][3]To protect eyes from splashes and prevent serious eye damage.[3]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement.[2][3]To prevent skin contact with the chemical.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A fume hood is the preferred engineering control.To prevent inhalation of vapors, which may cause respiratory tract irritation.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

    • Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[2]

    • Gather all necessary PPE as specified in Table 1 and inspect for any damage before use.

    • Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of handling.

  • Handling:

    • Wear the prescribed PPE at all times.

    • Avoid direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[2]

    • Do not breathe mist, vapors, or spray.[2]

    • Use only non-sparking tools to prevent ignition sources.[4]

    • Keep the container tightly closed when not in use.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep containers tightly closed.[2][4]

    • Store locked up.[3][5]

    • Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[2]

The logical flow for safe handling is illustrated in the diagram below.

Safe Handling Workflow for this compound A Preparation B Verify Fume Hood Operation A->B C Inspect and Don PPE B->C D Handling C->D E Transfer Chemical in Fume Hood D->E F Keep Container Sealed E->F G Storage F->G H Store in Cool, Dry, Ventilated Area G->H I Separate from Incompatibles H->I

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Identification:

    • This chemical waste must be classified as hazardous. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure:

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]

    • Do not allow the chemical to enter drains or waterways.[2][4]

The procedural flow for the disposal of this chemical is outlined in the diagram below.

Disposal Workflow for this compound A Waste Generation B Segregate Waste A->B C Label Waste Container B->C D Temporary Storage C->D E Store in Designated Area D->E F Final Disposal E->F G Arrange for Licensed Waste Hauler F->G H Complete Waste Manifest G->H

Caption: Procedural workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Bromomethyl)-1-fluoro-2-methoxybenzene
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.